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  • Product: Ethyl 3-(tert-butyl)isoxazole-5-carboxylate

Core Science & Biosynthesis

Foundational

Technical Guide: Biological Activity & Synthetic Utility of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate Derivatives

Executive Summary Ethyl 3-(tert-butyl)isoxazole-5-carboxylate (CAS: 2207-46-7) represents a specialized heterocyclic scaffold in medicinal chemistry and agrochemical development. Unlike generic isoxazoles, the presence o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(tert-butyl)isoxazole-5-carboxylate (CAS: 2207-46-7) represents a specialized heterocyclic scaffold in medicinal chemistry and agrochemical development. Unlike generic isoxazoles, the presence of the bulky tert-butyl group at the C3 position confers unique steric and lipophilic properties, enhancing membrane permeability and altering receptor-ligand binding kinetics. This guide analyzes the compound not merely as a final product, but as a divergent intermediate (prodrug/precursor) essential for generating bioactive isoxazole-5-carboxamides , hydrazides , and carboxylic acids .

Key Biological Applications:

  • Oncology: Amide derivatives exhibit cytotoxicity against Hep3B (liver) and HeLa (cervical) cancer lines.[1]

  • Agrochemicals: The free acid and specific amides act as potent herbicides and plant growth regulators.

  • Antimicrobial: Hydrazide derivatives demonstrate broad-spectrum activity against Gram-positive bacteria.

Chemical Architecture & Synthesis

The bioactivity of this scaffold is dictated by its substitution pattern.[2] The tert-butyl moiety provides a hydrophobic anchor, while the C5-ester serves as the reactive electrophile for diversification.

Structural Logic (SAR)
  • C3-tert-butyl: Increases LogP (lipophilicity), improving blood-brain barrier (BBB) penetration and cellular uptake. It also provides steric protection against metabolic degradation of the isoxazole ring.

  • C5-Carboxylate: The "warhead" precursor. Hydrolysis yields the carboxylic acid (ionizable, polar), while amidation yields neutral, H-bond accepting/donating pharmacophores.

  • Isoxazole Core: Acts as a bioisostere for pyridine or amide bonds, maintaining rigid geometry.

Validated Synthetic Workflow

The synthesis of the core ester and its conversion to bioactive amides follows a self-validating protocol.

SynthesisWorkflow Precursor Pivaloylacetonitrile (Starting Material) Step1 Cyclization (NH2OH·HCl, pH Control) Precursor->Step1 Ring Formation Ester Ethyl 3-(t-butyl)isoxazole-5-carboxylate (The Scaffold) Step1->Ester Esterification Hydrolysis Hydrolysis (NaOH/EtOH) Ester->Hydrolysis Activation Acid 3-(t-butyl)isoxazole-5-carboxylic acid (Active Metabolite) Hydrolysis->Acid Deprotection Coupling Amidation (EDC/HOBt or SOCl2) Acid->Coupling Functionalization Amide Bioactive Carboxamides (Anticancer/Herbicidal) Coupling->Amide Diversification

Figure 1: Synthetic pathway from precursor to bioactive amide derivatives.

Biological Activity Profile

Anticancer Activity (Isoxazole-5-carboxamides)

Derivatives synthesized from the 3-(tert-butyl)isoxazole-5-carboxylic acid core (via the ethyl ester) have shown significant antiproliferative effects.

  • Mechanism: Disruption of tubulin polymerization and induction of apoptosis via the caspase-3 pathway. The lipophilic tert-butyl group facilitates entry into the tumor microenvironment.

  • Potency Data:

    • Hep3B (Liver Cancer):

      
       for N-aryl substituted amides [1].
      
    • HeLa (Cervical Cancer):

      
       [1].[1]
      
    • MCF-7 (Breast Cancer): Moderate activity observed.[1]

Agrochemical & Herbicidal Activity

The 3-tert-butyl isoxazole moiety is a privileged structure in modern herbicides (e.g., related to Isoxaflutole).

  • Target: Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) .

  • Effect: Bleaching of foliage due to carotenoid biosynthesis inhibition. The ethyl ester often acts as a pro-herbicide, hydrolyzed in the plant or soil to the active acid form.

Antimicrobial Potential

Hydrazide derivatives (formed by reacting the ester with hydrazine hydrate) exhibit antimicrobial properties.

  • Spectrum: Effective against S. aureus and B. subtilis.

  • SAR Insight: The electron-withdrawing nature of the isoxazole ring, combined with the H-bonding capacity of the hydrazide, disrupts bacterial cell wall synthesis.

Experimental Protocols

Synthesis of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate
  • Reagents: Pivaloylacetonitrile (10 mmol), Hydroxylamine hydrochloride (11 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve pivaloylacetonitrile in ethanol.

    • Add hydroxylamine hydrochloride.

    • Reflux for 6–8 hours (Monitor via TLC, solvent: Hexane/EtOAc 8:2).

    • Concentrate in vacuo.[3]

    • Extract with dichloromethane, wash with brine, and dry over

      
      .
      
    • Yield: Expect 85–90% as a colorless oil/low-melting solid.

General Amidation Protocol (for Bioactive Library Generation)
  • Activation: Dissolve the hydrolyzed acid (1 mmol) in

    
    . Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 
    
    
    
    .
  • Coupling: Add the target amine (e.g., aniline derivative) (1.0 eq) and DIPEA (2.0 eq).

  • Reaction: Stir at room temperature for 12 hours.

  • Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

In Vitro Cytotoxicity Assay (MTT Protocol)

To validate the anticancer potential of the generated derivatives:

  • Seeding: Seed Hep3B cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Incubate with graded concentrations of the isoxazole derivative (0.1 – 100

    
    ) for 48 hours.
    
  • Development: Add MTT reagent (

    
    ). Incubate for 4 hours.
    
  • Measurement: Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Calculation: Determine

    
     using non-linear regression analysis.
    

Mechanism of Action: Signaling Pathway

The following diagram illustrates the dual-pathway mechanism often observed with isoxazole-carboxamide derivatives in oncology (Apoptosis induction) and agrochemistry (HPPD inhibition).

MOA cluster_Cancer Oncology Pathway (Mammalian) cluster_Agro Herbicidal Pathway (Plant) Compound Isoxazole Derivative (Active Agent) Tubulin Tubulin Polymerization Compound->Tubulin Inhibits HPPD HPPD Enzyme Inhibition Compound->HPPD Inhibits Arrest G2/M Phase Arrest Tubulin->Arrest Caspase Caspase-3 Activation Arrest->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Carotenoid Carotenoid Depletion HPPD->Carotenoid Bleaching Chlorophyll Destruction Carotenoid->Bleaching

Figure 2: Dual mechanism of action for isoxazole derivatives in cancer cells vs. plant systems.

References

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah National University Research. Available at: [Link]

  • Synthesis and Herbicidal Activities of Novel Isoxazole Carboxamides. National Institutes of Health (PMC). Available at: [Link]

  • Method of producing 3-amino-5-(tert-butyl)-isoxazole.Google Patents (CS203945B2).

Sources

Exploratory

A Technical Guide to the Synthesis and Reaction Mechanisms of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate

Executive Summary The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, found in numerous commercial drugs and functional materials.[1][2] Ethyl 3-(tert-butyl)isoxazole-5-carboxylate s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, found in numerous commercial drugs and functional materials.[1][2] Ethyl 3-(tert-butyl)isoxazole-5-carboxylate serves as a quintessential example of this heterocyclic class, combining a sterically demanding tert-butyl group at the 3-position with a versatile ethyl ester at the 5-position. This guide provides an in-depth analysis of the core reaction mechanisms associated with this molecule, intended for researchers, chemists, and professionals in drug development. We will explore its primary synthesis via a concerted [3+2] cycloaddition, detailing the in situ generation of the requisite nitrile oxide. Furthermore, this whitepaper will dissect the key transformative pathways of its functional groups, including the hydrolysis and reduction of the ester moiety and the strategic reductive cleavage of the isoxazole ring—a critical step for its use as a synthetic intermediate. Each section is grounded in established chemical principles, supported by detailed experimental protocols and mechanistic diagrams to provide a comprehensive and actionable resource.

Core Synthesis: The [3+2] Cycloaddition Pathway

The most robust and widely adopted method for constructing the isoxazole core is the Huisgen 1,3-dipolar cycloaddition.[3][4] This reaction involves the concert-ed reaction between a 1,3-dipole, in this case, a nitrile oxide, and a dipolarophile, an alkyne.[1][5] The regiochemistry of the addition is controlled by both steric and electronic factors, governed by frontier molecular orbital (FMO) theory.[4]

For the synthesis of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate, the key precursors are Pivalonitrile oxide (the 1,3-dipole, which provides the 3-tert-butyl group) and Ethyl propiolate (the dipolarophile, which provides the ethyl 5-carboxylate group).

Mechanistic Overview of the Cycloaddition

The reaction proceeds through a concerted, pericyclic mechanism, meaning all bond-forming events occur in a single transition state without the formation of a discrete intermediate.[1][4] This high degree of stereospecificity is a hallmark of such cycloadditions.[4] The nitrile oxide dipole adds across the triple bond of the ethyl propiolate dipolarophile to form the five-membered aromatic isoxazole ring directly.

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product R1 Pivalonitrile Oxide R2 Ethyl Propiolate TS [Concerted Cycloaddition] R1->TS HOMO/LUMO Interaction P Ethyl 3-(tert-butyl)isoxazole-5-carboxylate TS->P

Caption: Concerted [3+2] cycloaddition mechanism.

In-Situ Generation of Pivalonitrile Oxide

Nitrile oxides are highly reactive and prone to dimerization, making their isolation and storage challenging.[6] Therefore, they are almost universally generated in situ from stable precursors, most commonly aldoximes.[7][8] The synthesis begins with the formation of pivaldoxime from pivalaldehyde and hydroxylamine. The subsequent oxidation of the aldoxime in the presence of the alkyne dipolarophile generates the transient nitrile oxide, which is immediately trapped in the cycloaddition.

Common oxidizing agents for this transformation include N-Chlorosuccinimide (NCS), Chloramine-T, or (diacetoxyiodo)benzene (PIDA).[1][9][10] The choice of oxidant is critical; milder conditions are often preferred to prevent side reactions with the alkyne or the final product. The presence of a mild base, such as triethylamine or sodium bicarbonate, is required to facilitate the elimination of HCl to form the nitrile oxide.

G A Pivaldoxime (Precursor) C N-Chloro-pivaldoxime (Intermediate) A->C Chlorination B Oxidant (e.g., NCS) Base (e.g., Et3N) D Pivalonitrile Oxide (Reactive 1,3-Dipole) C->D Base-mediated Elimination of HCl E Trapped by Ethyl Propiolate D->E F Isoxazole Product E->F

Caption: Workflow for the in-situ generation of nitrile oxide.

Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of the title compound via a one-pot reaction.

  • Preparation of Pivaldoxime: To a solution of pivalaldehyde (1.0 equiv) in ethanol, add hydroxylamine hydrochloride (1.1 equiv) and pyridine (1.2 equiv). Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the aldehyde. This solution can often be used directly in the next step.

  • Cycloaddition: Cool the pivaldoxime solution to 0 °C in an ice bath. Add ethyl propiolate (1.0 equiv).

  • Nitrile Oxide Generation: To the stirred mixture, add a solution of N-Chlorosuccinimide (NCS) (1.1 equiv) in DMF dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition of NCS, add triethylamine (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Ethyl 3-(tert-butyl)isoxazole-5-carboxylate as a colorless oil.

ParameterCondition/ReagentRationale
Solvent Ethanol, DMFGood solubility for reactants; DMF facilitates the oxidation step.
Oxidant N-Chlorosuccinimide (NCS)Mild and effective for generating the hydroximoyl chloride intermediate.
Base Triethylamine (Et3N)Promotes the elimination of HCl to form the nitrile oxide dipole.
Temperature 0 °C to Room Temp.Controls the exothermic oxidation and prevents nitrile oxide dimerization.
Typical Yield 50-70%Reflective of multi-step, one-pot cycloaddition reactions.

Key Transformations of the Ester Moiety

The ethyl ester at the C5 position is a versatile functional handle, enabling further derivatization through several fundamental organic reactions.

Base-Catalyzed Hydrolysis (Saponification)

Hydrolysis of the ethyl ester to its corresponding carboxylic acid is a standard transformation, typically achieved under basic conditions.[11] This reaction is crucial for preparing derivatives for peptide coupling or for altering the solubility and pharmacokinetic profile of the molecule.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. A final, irreversible acid-base reaction between the carboxylic acid and the ethoxide drives the reaction to completion.

G Ester Ethyl Ester (Substrate) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack OH Hydroxide (OH⁻) (Nucleophile) Product1 Carboxylic Acid Tetra->Product1 Collapse & Elimination Product2 Ethoxide (EtO⁻) FinalAcid Carboxylate Anion Product1->FinalAcid Deprotonation (Irreversible) Ethanol Ethanol Product2->Ethanol Protonation

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol: Saponification

  • Reaction Setup: Dissolve Ethyl 3-(tert-butyl)isoxazole-5-carboxylate (1.0 equiv) in a mixture of THF and water (e.g., 2:1 v/v).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 equiv) to the solution.[12] Stir the mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 3-(tert-butyl)isoxazole-5-carboxylic acid.

Reduction to a Primary Alcohol

The reduction of the ester to a primary alcohol requires a potent reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[13] This reaction provides access to the (3-(tert-butyl)isoxazol-5-yl)methanol, a valuable building block for further functionalization.

Mechanism: The reduction is a two-stage process. First, a hydride ion from LiAlH₄ attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses, eliminating an ethoxide anion to yield an aldehyde. The newly formed aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the primary alcohol upon acidic workup.[13][14]

G Ester Ethyl Ester Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 Hydride Attack LiAlH4_1 LiAlH₄ (1st Hydride) Aldehyde Aldehyde Intermediate Intermediate1->Aldehyde Elimination of EtO⁻ Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Hydride Attack LiAlH4_2 LiAlH₄ (2nd Hydride) Alcohol Primary Alcohol (After Workup) Alkoxide->Alcohol H₃O⁺ Workup

Caption: Mechanism of ester reduction with LiAlH₄.

Experimental Protocol: LiAlH₄ Reduction

  • Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[15][16]

  • Setup: To a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 equiv) in anhydrous THF. Cool the suspension to 0 °C.

  • Addition: Dissolve Ethyl 3-(tert-butyl)isoxazole-5-carboxylate (1.0 equiv) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Quenching (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and producing a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the crude alcohol, which can be purified by column chromatography if necessary.

Reactivity of the Isoxazole Ring

While generally stable, the N-O bond of the isoxazole ring represents a point of latent reactivity that can be exploited for synthetic purposes. Reductive cleavage of this bond unmasks a β-enaminone functionality, making isoxazoles valuable synthons for 1,3-dicarbonyl compounds.[4][17]

Mechanism: Catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst is a common method for this transformation. The reaction proceeds by the hydrogenolysis of the weak N-O single bond, leading to the formation of a β-enaminone. This product exists as a stable keto-enol tautomer.[17]

G Isoxazole Ethyl 3-(tert-butyl) isoxazole-5-carboxylate Product Ethyl (Z)-4,4-dimethyl-3-amino -2-pentenoate (β-Enaminone) Isoxazole->Product N-O Bond Hydrogenolysis Reagents H₂, Pd/C Ethanol

Caption: Reductive ring opening of the isoxazole core.

Experimental Protocol: Reductive Ring Opening

  • Setup: Dissolve Ethyl 3-(tert-butyl)isoxazole-5-carboxylate (1.0 equiv) in ethanol in a flask suitable for hydrogenation.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction can take from 6 to 24 hours.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude β-enaminone product, which can be purified by chromatography or recrystallization.

Conclusion

Ethyl 3-(tert-butyl)isoxazole-5-carboxylate is a synthetically accessible and highly versatile heterocyclic building block. Its primary synthesis through a [3+2] cycloaddition reaction is efficient and mechanistically well-understood. The functional handles of the molecule—the ethyl ester and the isoxazole ring—provide orthogonal points for chemical modification. The ester can be readily hydrolyzed or reduced to introduce new functionalities, while the isoxazole ring can be reductively opened to unmask a β-enaminone, significantly expanding its synthetic utility. A thorough understanding of these reaction mechanisms is paramount for leveraging this and related isoxazole scaffolds in the rational design and development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

  • DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. ACS Publications.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate.
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate.
  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE.
  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). ACS Publications.
  • Mechanism of formation of isoxazole‐5‐carboxamides 6. ResearchGate.
  • ETHYL 5-TERT-BUTYLISOXAZOLE-3-CARBOXYLATE | 91252-54-9. ChemicalBook.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • Supporting Information for Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2,-b][3][9]benzothiazol-2-yl]phenyl}urea (SKI-I-219), a Potent and Orally Bioavailable Inhibitor of the Aurora Kinases. AWS. Available at:

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Southampton.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ResearchGate.
  • Ethyl 3-(tert-butyl)isoxazole-5-carboxylate. BLDpharm.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo.
  • How can I reduction of carboxylic acid to alkyl groups ?. ResearchGate.
  • The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its derivatives is possible. Why?. Quora.
  • Reduction of carboxylic acids by LiAlH4. Chemistry Stack Exchange.
  • Synthesis of isoxazoline and isoxazole heterocycles as potential inhibitors of lysyl oxidase. Symposium of Student Scholars.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
  • Ethyl-5-(tributylstannyl)isoxazole-3-carboxylate. Sigma-Aldrich.
  • 3-Amino-5-tert-butylisoxazole. CymitQuimica.
  • tert-Butyl Esters. Organic Chemistry Portal.
  • Method of producing 3-amino-5-/tertiary butyl/-isoxazole. Google Patents.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals.
  • 3-(tert-Butyl)isoxazol-5-amine. ChemScene.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA.
  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing.

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Foundational

The Strategic Role of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Abstract The isoxazole nucleus is a cornerstone in contemporary medicinal chemistry, prized for its versatile synthetic handles and its presence in a multitude of clinically approved drugs.[1] This technical guide delves...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole nucleus is a cornerstone in contemporary medicinal chemistry, prized for its versatile synthetic handles and its presence in a multitude of clinically approved drugs.[1] This technical guide delves into the specific and strategic importance of a key derivative, Ethyl 3-(tert-butyl)isoxazole-5-carboxylate . We will explore its synthesis, physicochemical properties, and its pivotal role as a structural scaffold and synthetic intermediate in the development of novel therapeutics. Particular emphasis will be placed on its application in the design of potent and selective inhibitors for critical oncology and immunology targets, such as FMS-like tyrosine kinase 3 (FLT3) and the retinoic acid receptor-related orphan receptor γt (RORγt). This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing both foundational knowledge and actionable insights into the utility of this versatile chemical entity.

The Isoxazole Scaffold: A Privileged Structure in Drug Design

The five-membered isoxazole ring, an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a diverse array of biologically active compounds.[1] Its prevalence in pharmaceuticals stems from a combination of favorable attributes:

  • Metabolic Stability: The aromatic nature of the isoxazole ring often imparts resistance to metabolic degradation, contributing to improved pharmacokinetic profiles.

  • Synthetic Versatility: The isoxazole ring can be readily synthesized through various methods, most notably 1,3-dipolar cycloaddition reactions, allowing for the introduction of diverse substituents at multiple positions.

  • Bioisosteric Replacement: The isoxazole moiety can act as a bioisostere for other functional groups, such as amide or ester groups, enabling the fine-tuning of a molecule's properties to enhance efficacy and reduce off-target effects.

  • Diverse Biological Activities: Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1]

Decoding the Contributions of the tert-Butyl and Ethyl Carboxylate Moieties

The specific substitution pattern of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate endows it with unique properties that are highly advantageous in medicinal chemistry.

The Role of the 3-tert-Butyl Group

The bulky tert-butyl group at the 3-position of the isoxazole ring plays a crucial role in modulating the molecule's interaction with biological targets. Its primary contributions include:

  • Enhanced Lipophilicity: The non-polar nature of the tert-butyl group significantly increases the lipophilicity of the molecule. This property can enhance membrane permeability and improve oral bioavailability.

  • Steric Influence: The steric bulk of the tert-butyl group can provide a critical anchoring point within a protein's binding pocket, often leading to increased potency and selectivity. It can also shield adjacent functional groups from metabolic attack.

  • Modulation of Conformation: The presence of the tert-butyl group can restrict the rotational freedom of the molecule, locking it into a specific conformation that is favorable for binding to its target.

The Strategic Utility of the 5-Ethyl Carboxylate Group

The ethyl carboxylate group at the 5-position is a versatile functional handle that serves multiple purposes in drug design and development:

  • Synthetic Intermediate: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This is a common strategy in structure-activity relationship (SAR) studies to explore the chemical space around a core scaffold.

  • Prodrug Potential: In some instances, the ethyl ester can act as a prodrug, undergoing hydrolysis in vivo to release the more active carboxylic acid form. This can improve the drug's pharmacokinetic properties, such as absorption and distribution.

  • Hydrogen Bonding Acceptor: The carbonyl oxygen of the ester group can participate in hydrogen bonding interactions with amino acid residues in the target protein, contributing to binding affinity.

Synthesis of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate and its Isomer

While multiple CAS numbers exist for what appears to be the same molecule with different numbering conventions (CAS 2207-46-7 for Ethyl 3-(tert-butyl)isoxazole-5-carboxylate and CAS 91252-54-9 for Ethyl 5-tert-butylisoxazole-3-carboxylate), the synthetic route for the latter is well-documented and provides a reliable method for accessing this key intermediate.[2][3]

General Synthetic Protocol

The synthesis of ethyl 5-tert-butylisoxazole-3-carboxylate typically involves a condensation reaction between a β-ketoester and hydroxylamine. A representative procedure is as follows:[3]

Step 1: Preparation of the β-Ketoester (Ethyl 4,4-dimethyl-3-oxopentanoate)

This starting material can be synthesized via a Claisen condensation between ethyl pivalate and ethyl acetate.

Step 2: Cyclization with Hydroxylamine

The β-ketoester is then reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often in the presence of a base to neutralize the hydrochloride salt. The reaction proceeds via a cyclization-dehydration sequence to form the isoxazole ring.

Detailed Experimental Protocol (for Ethyl 5-tert-butylisoxazole-3-carboxylate)[4]
  • To a solution of tert-butyl alkenone (1.0 equivalent) in a 1:1 mixture of anhydrous ethanol and tetrahydrofuran (THF), add hydroxylamine hydrochloride (1.1 equivalents).

  • Stir the resulting mixture at room temperature under a nitrogen atmosphere for 12 hours.

  • Transfer the reaction mixture to a Soxhlet extractor containing molecular sieves and heat to reflux for 2 hours to drive the reaction to completion by removing water.

  • Allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and extract with dichloromethane (2 x volume of water).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford ethyl 5-tert-butylisoxazole-3-carboxylate as a colorless oil.

Applications in Drug Discovery and Development

The true value of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate lies in its application as a versatile building block for the synthesis of potent and selective inhibitors of key therapeutic targets.

Development of FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells.[4] Mutations in the FLT3 gene are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[4] Consequently, FLT3 has emerged as a key therapeutic target for the treatment of AML.[5]

A series of potent and selective FLT3 inhibitors have been developed based on a N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea scaffold.[6][7] In the synthesis of these compounds, a key intermediate is 3-amino-5-tert-butylisoxazole, which can be derived from Ethyl 3-(tert-butyl)isoxazole-5-carboxylate through a Curtius or Hofmann rearrangement of the corresponding carboxylic acid. The subsequent reaction of the amino-isoxazole with a substituted phenyl isocyanate yields the final urea-based FLT3 inhibitors.

Table 1: Biological Activity of Representative N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea FLT3 Inhibitors [6]

CompoundTargetIC50 (nM)Cell Line
16i FLT3-MV4-11 (AML)
AC220 (Quizartinib)FLT3<1MV4-11 (AML)

Note: Specific IC50 data for compound 16i against the isolated FLT3 enzyme was not provided in the cited source, but it demonstrated potent inhibition of FLT3 phosphorylation in cellular assays.

The development of Quizartinib (AC220), a potent and selective FLT3 inhibitor that has undergone clinical trials for the treatment of AML, highlights the significance of the 5-tert-butylisoxazole core in this therapeutic area.[7]

Allosteric Modulation of RORγt for Autoimmune Diseases

The retinoic acid receptor-related orphan receptor γt (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, a subset of T helper cells that are key drivers of inflammation in autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[8] Consequently, the inhibition of RORγt activity is a promising therapeutic strategy for the treatment of these conditions.

Recent studies have identified a series of trisubstituted isoxazoles as selective allosteric inverse agonists of RORγt.[9][10] These compounds bind to a site on the RORγt ligand-binding domain that is distinct from the orthosteric ligand binding pocket, leading to a conformational change that inhibits the receptor's activity.[11]

Ethyl 3-(tert-butyl)isoxazole-5-carboxylate serves as a valuable starting point for the synthesis of these allosteric modulators. The ethyl ester at the 5-position can be elaborated through various chemical transformations to introduce the necessary pharmacophoric elements for potent RORγt inhibition. Structure-activity relationship studies have shown that the nature of the substituent at the 5-position of the isoxazole ring is critical for activity.[9][10]

Table 2: Biological Activity of Representative Trisubstituted Isoxazole RORγt Inverse Agonists [10]

CompoundRORγt IC50 (nM)PPARγ IC50 (µM)Selectivity (Fold)
3 7.8 ± 0.57.2~923
5 425 ± 6114.7~35
25 Potent (exact value not provided)--

The high potency and selectivity of these isoxazole-based RORγt modulators underscore the potential of this chemical scaffold in the development of novel treatments for autoimmune diseases.

Future Perspectives and Conclusion

Ethyl 3-(tert-butyl)isoxazole-5-carboxylate has established itself as a valuable and versatile building block in medicinal chemistry. Its unique combination of a sterically demanding tert-butyl group and a synthetically tractable ethyl carboxylate moiety provides a robust platform for the design and synthesis of novel therapeutic agents. The successful application of this scaffold in the development of potent and selective inhibitors of challenging targets like FLT3 and RORγt is a testament to its strategic importance in modern drug discovery.

Future research will likely continue to leverage the favorable properties of this isoxazole derivative to explore new therapeutic targets and develop next-generation medicines with improved efficacy and safety profiles. The continued exploration of the chemical space around this privileged scaffold holds significant promise for addressing unmet medical needs across a range of diseases.

References

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]

  • Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists. Journal of Medicinal Chemistry. [Link]

  • SYNTHESIS, PHARMACOLOGY AND USE OF NEW AND SELECTIVE FMS-LIKE TYROSINE KINASE 3 (FLT3) FLT3 INHIBITORS. European Patent Office. [Link]

  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports. [Link]

  • DESIGN AND SYNTHESIS OF SOME P-SUBSTITUTED STYRYLISOXAZOLE CARBOXYLIC ACID DERIVATIVES AS ANTI-INFLAMMATORY AGENTS. Assiut University Pharmaceutical Bulletin. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Pharmaceutical Research International. [Link]

  • Identification of Natural RORγ Ligands that Regulate the Development of Lymphoid Cells. Cell Reports. [Link]

  • Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah University Journal for Research. [Link]

  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]

  • The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Molecules. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • Screening of anti-inflammatory activity of 4.5-dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema model among white lab rats. Pharmacia. [Link]

  • S1 Supporting Information Title: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2,1- b][4][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. ResearchGate. [Link]

Appendix: Visualizations

Diagram 1: General Synthetic Scheme for Ethyl 5-tert-butylisoxazole-3-carboxylate

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product beta_ketoester Ethyl 4,4-dimethyl-3-oxopentanoate reaction_conditions Ethanol/THF Base Reflux beta_ketoester->reaction_conditions + hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->reaction_conditions + product Ethyl 5-tert-butylisoxazole-3-carboxylate reaction_conditions->product Cyclization/ Dehydration

Caption: Synthetic route to Ethyl 5-tert-butylisoxazole-3-carboxylate.

Diagram 2: Role as an Intermediate in FLT3 Inhibitor Synthesis

G start Ethyl 3-(tert-butyl)isoxazole-5-carboxylate hydrolysis Hydrolysis start->hydrolysis acid 3-(tert-butyl)isoxazole-5-carboxylic acid hydrolysis->acid rearrangement Curtius/Hofmann Rearrangement acid->rearrangement amine 3-Amino-5-tert-butylisoxazole rearrangement->amine coupling Coupling amine->coupling isocyanate Substituted Phenyl Isocyanate isocyanate->coupling + product N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea (FLT3 Inhibitor) coupling->product

Caption: Synthetic pathway to FLT3 inhibitors.

Diagram 3: Application in RORγt Allosteric Modulator Development

G start Ethyl 3-(tert-butyl)isoxazole-5-carboxylate modification Chemical Elaboration at 5-position start->modification library Library of 3-tert-butyl-5-substituted isoxazole derivatives modification->library screening Biological Screening (RORγt Inverse Agonist Assay) library->screening sar Structure-Activity Relationship (SAR) screening->sar lead Lead Compound (Potent & Selective RORγt Modulator) sar->lead

Caption: Workflow for developing RORγt modulators.

Sources

Exploratory

The Isoxazole Scaffold: Strategic Synthesis and Medicinal Application

[1][2][3] Strategic Value: The Pharmacophore In modern drug discovery, the isoxazole ring is not merely a linker; it is a high-value bioisostere .[1] As a Senior Application Scientist, I urge you to view this scaffold th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Strategic Value: The Pharmacophore

In modern drug discovery, the isoxazole ring is not merely a linker; it is a high-value bioisostere .[1] As a Senior Application Scientist, I urge you to view this scaffold through the lens of metabolic stability and binding affinity.

  • Bioisosterism: The 3,5-disubstituted isoxazole ring serves as a rigid mimetic for amide bonds (

    
    ) and ester linkages (
    
    
    
    ). Unlike these hydrolytically labile groups, the isoxazole core resists plasma esterases and peptidases, significantly extending the half-life (
    
    
    ) of lead compounds.
  • Electronic Profiling: The ring acts as a masked carboxylic acid equivalent. The nitrogen lone pair and the oxygen atom create a unique electrostatic potential surface that can engage in hydrogen bonding with serine proteases or kinase hinge regions, as seen in drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD).

Retrosynthetic Logic

To synthesize novel isoxazoles efficiently, one must adopt a disconnection strategy that prioritizes regiocontrol. There are two primary disconnection pathways:

Diagram 1: Retrosynthetic Analysis of the Isoxazole Core

Isoxazole_Retrosynthesis Target Target: 3,5-Disubstituted Isoxazole PathA_Node Pathway A: [3+2] Cycloaddition (Convergent & Modular) Target->PathA_Node Disconnect C3-C4 & O-N PathB_Node Pathway B: Cyclocondensation (Linear & Scalable) Target->PathB_Node Disconnect O-C5 & N-C3 Precursor_A1 Nitrile Oxide (Dipole) PathA_Node->Precursor_A1 Precursor_A2 Alkyne (Dipolarophile) PathA_Node->Precursor_A2 Precursor_B1 Hydroxylamine (NH2OH) PathB_Node->Precursor_B1 Precursor_B2 1,3-Dicarbonyl (or Enaminone) PathB_Node->Precursor_B2

Caption: Primary retrosynthetic disconnections. Pathway A is preferred for library generation; Pathway B is preferred for large-scale manufacturing.

Core Synthetic Methodologies

Method A: Regioselective [3+2] Cycloaddition (Huisgen)

This is the "gold standard" for discovery chemistry due to its modularity. The reaction involves a 1,3-dipole (nitrile oxide) and a dipolarophile (alkyne).[2][3][4][5][6]

  • The Challenge: Thermal cycloaddition often yields a mixture of 3,5- and 3,4-regioisomers.

  • The Solution:

    • 3,5-Selectivity: Use Cu(I) catalysis (similar to CuAAC Click chemistry) or specific steric control.

    • 3,4-Selectivity: Use Ru(II) catalysis (e.g., Cp*RuCl(cod)).

Method B: Condensation of Hydroxylamine with 1,3-Dicarbonyls

Ideal for scale-up, this method avoids potentially explosive nitrile oxide intermediates. However, regioselectivity is dictated by the electrophilicity of the carbonyl centers.

  • Optimization: Using

    
    -enaminones  instead of 
    
    
    
    -diketones significantly improves regiocontrol by differentiating the reactivity of the two carbonyl equivalents.

Detailed Experimental Protocols

Note: All protocols must be performed in a fume hood. Nitrile oxides are reactive intermediates.[7][8][9][10]

Protocol 1: In Situ Nitrile Oxide Generation & [3+2] Cycloaddition

Objective: Synthesis of 3-phenyl-5-(4-fluorophenyl)isoxazole. Mechanism: Chlorination of aldoxime followed by base-mediated dehydrohalogenation to generate the nitrile oxide dipole, which is trapped by the alkyne.

Reagents:

  • Benzaldehyde oxime (1.0 equiv)[8]

  • 4-Fluorophenylacetylene (1.2 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: DMF or

    
    
    

Step-by-Step Workflow:

  • Chlorination (The "Checkpoint"):

    • Dissolve benzaldehyde oxime (5.0 mmol) in DMF (10 mL).

    • Add NCS (5.5 mmol) portion-wise at

      
      .
      
    • Critical: Stir for 1 hour. Validation: Check TLC or take a crude NMR aliquot. The disappearance of the oxime CH proton and appearance of the hydroximoyl chloride confirms conversion.

  • Cycloaddition:

    • Add 4-fluorophenylacetylene (6.0 mmol) to the reaction vessel.

    • Add

      
       (6.0 mmol) dissolved in DMF (2 mL) dropwise  over 30 minutes.
      
    • Why? Slow addition keeps the concentration of nitrile oxide low, preventing the formation of the furoxan dimer byproduct.

  • Completion:

    • Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:4). Look for the formation of a highly fluorescent spot (typical for isoxazoles).

  • Workup:

    • Pour into ice-water (50 mL). Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purify via column chromatography.

Protocol 2: Green Synthesis via Ball-Milling (Solvent-Free)

Objective: Eco-friendly synthesis using Oxone/NaCl. Reference: See Reference [3] below.

  • Mix: In a stainless steel jar, combine Aldoxime (1.0 mmol), Alkyne (1.2 mmol), NaCl (1.1 mmol), Oxone (1.1 mmol), and

    
     (1.5 mmol).
    
  • Mill: Grind at 20 Hz for 30-60 minutes.

  • Extraction: Wash the solid residue with Ethyl Acetate and filter. Evaporate solvent to yield pure product (often >90% yield without chromatography).

Data & Troubleshooting

Table 1: Regioselectivity & Yield Comparison
MethodReagentsMajor IsomerTypical YieldKey Advantage
Thermal [3+2] Nitrile Oxide + Alkyne (

)
Mixture (3,5 favored)50-70%Simple, no metal catalyst
Cu-Catalyzed

/ Na-Ascorbate
3,5-Disubstituted 85-95%High regiocontrol, "Click" chemistry
Ru-Catalyzed

3,4-Disubstituted 70-85%Access to elusive 3,4-isomers
Condensation

+

-Diketone
3,5-Disubstituted80-90%Scalable, low cost
Diagram 2: Troubleshooting Decision Tree

Isoxazole_Troubleshooting Problem Problem: Low Yield or Wrong Isomer Check1 Is Dimer (Furoxan) forming? Problem->Check1 Check2 Regioisomer Mixture? Problem->Check2 Solution1 Slow down base addition; Increase Alkyne equiv. Check1->Solution1 Yes Solution2 Switch to Cu(I) catalysis (for terminal alkynes) Check2->Solution2 If [3+2] Method Solution3 Use Enaminone precursor (for condensation) Check2->Solution3 If Condensation Method

Caption: Decision matrix for optimizing reaction outcomes based on observed impurities.

References

  • Pinho e Melo, T. M. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry. Link

  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates."[3] Journal of the American Chemical Society. Link

  • Kou, X., et al. (2022). "[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions." Synthetic Communications. Link

  • Tang, S., et al. (2009).[11] "Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles." Organic Letters. Link

  • BenchChem. (2025).[12] "Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols." Link

Sources

Foundational

Structure-Activity Relationship (SAR) Studies of Isoxazole Derivatives: A Technical Guide

Executive Summary The isoxazole ring (1,2-oxazole) is a privileged scaffold in medicinal chemistry, distinguished by its unique electronic profile, metabolic stability, and bioisosteric versatility.[1] Unlike its isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The isoxazole ring (1,2-oxazole) is a privileged scaffold in medicinal chemistry, distinguished by its unique electronic profile, metabolic stability, and bioisosteric versatility.[1] Unlike its isomer oxazole, the isoxazole nitrogen–oxygen bond imparts specific dipole moments and hydrogen-bonding capabilities that mimic carboxylic acids, amides, and esters. This guide provides a deep technical analysis of the structure-activity relationships (SAR) of isoxazole derivatives across therapeutic domains, supported by field-proven synthetic protocols and mechanistic insights.

Chemical Foundation: The Isoxazole Privilege

The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms.[2] Its utility in drug design stems from three core physicochemical properties:

  • Electronic Distribution: The electronegativity difference between oxygen (3.44) and nitrogen (3.04) creates a polarized system. The C-3 and C-5 positions are susceptible to nucleophilic attack, while the ring itself can act as a masked 1,3-dicarbonyl equivalent, valuable for prodrug strategies (e.g., Leflunomide).

  • Acidity and Tautomerism:

    • 3-Hydroxyisoxazoles: Exhibit a pKa of ~4.5–5.5, making them excellent bioisosteres for carboxylic acids (pKa ~4.8). They exist predominantly in the enol form in solution.[3]

    • 5-Hydroxyisoxazoles: Tautomerize to the 2H-isoxazol-5-one (lactam) form, altering their hydrogen-bonding donor/acceptor profile.

  • Metabolic Stability: The N-O bond is generally stable to oxidative metabolism but can be cleaved by reductive enzymes (reductases) to form

    
    -amino enones, a feature exploited in designing prodrugs that release active warheads in specific microenvironments.
    

Strategic SAR Exploration

The SAR of isoxazole derivatives is historically driven by substitution patterns at positions 3, 4, and 5.

The "Warhead" SAR Map

The following diagram illustrates the canonical substitution logic for isoxazole optimization.

SAR_Map Isoxazole Isoxazole Core (Positions 1-O, 2-N, 3-C, 4-C, 5-C) Pos3 Position 3 (C3) Steric & Electronic Gate Isoxazole->Pos3 Pos4 Position 4 (C4) Selectivity Switch Isoxazole->Pos4 Pos5 Position 5 (C5) Potency Driver Isoxazole->Pos5 Pos3_Detail • Aryl/Heteroaryl: Increases potency (π-stacking) • 3-OH: Bioisostere of -COOH (GABA agonist) • 3-Alkyl: Modulates lipophilicity (LogP) Pos3->Pos3_Detail Pos4_Detail • Halogens (F, Cl): Block metabolism, enhance binding • Aryl (in COX-2): Critical for hydrophobic pocket fit • Electron Withdrawing Groups (EWG): Increase acidity of C3/C5 protons Pos4->Pos4_Detail Pos5_Detail • Bulky Lipophilic Groups: Target hydrophobic pockets (Kinases) • Aminomethyl: Critical for neurotransmitter mimicry • Heterocycles: Broaden spectrum (Antimicrobial) Pos5->Pos5_Detail

Caption: Canonical SAR logic for isoxazole optimization. Colors denote specific functional zones: Red (C3-Electronic), Yellow (C4-Selectivity), Green (C5-Potency).

Therapeutic Case Studies
A. Anti-Inflammatory: COX-2 Inhibition

The development of Valdecoxib and Parecoxib established the vicinal diaryl isoxazole motif.

  • Mechanism: The isoxazole ring serves as a rigid spacer, orienting two phenyl rings into the COX-2 hydrophobic channel.

  • SAR Insight:

    • A sulfonamide (

      
      ) or methylsulfone (
      
      
      
      ) group at the para-position of one phenyl ring is mandatory for hydrogen bonding with Arg120/Tyr355 in the COX-2 active site.
    • Modification at C-4 with a phenyl group provides the necessary steric bulk to induce selectivity over COX-1.

    • Field Insight: Methoxy substitution at the C-3 or C-4 position of the phenyl ring often enhances potency but must be balanced against metabolic clearance (O-demethylation).

B. Neuroscience: GABA Bioisosteres
  • Muscimol (Agonist): The 3-hydroxy-5-aminomethylisoxazole structure is a rigid analogue of GABA.

    • SAR Logic: The 3-OH group (acidic) mimics the GABA carboxylate, while the 5-aminomethyl group mimics the GABA amine. The rigid isoxazole spacer fixes the distance between these poles, increasing affinity for the GABA-A receptor orthosteric site.

    • Gaboxadol (THIP): A bicyclic derivative that restricts conformational freedom further, resulting in a partial agonist profile with reduced side effects compared to Muscimol.

C. Oncology: Kinase & Tubulin Inhibition
  • Tubulin: 3,5-diaryl isoxazoles structurally resemble Combretastatin A-4.

    • SAR Trend: A 3,4,5-trimethoxyphenyl ring at position 5 is critical for binding to the colchicine site on tubulin.

  • Kinases: Isoxazoles act as ATP-mimetic scaffolds. Electron-withdrawing groups (e.g., F, Cl) on the phenyl rings at C-3 or C-5 enhance metabolic stability and π-stacking interactions within the kinase hinge region.

Experimental Protocols: Field-Proven Methodologies

Synthesis: Regioselective [3+2] Cycloaddition

The most robust method for generating isoxazole libraries is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

Protocol: Chloramine-T Mediated Synthesis This protocol avoids the use of unstable nitrile oxide isolation, generating it in situ.

  • Reagents: Aldoxime (1.0 eq), Alkyne (1.2 eq), Chloramine-T (1.1 eq), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve the aldoxime in EtOH/H2O.

    • Add the alkyne.

    • Add Chloramine-T trihydrate portion-wise over 15 minutes at room temperature.

    • Reflux for 2–4 hours (monitor by TLC).

    • Self-Validation: The reaction mixture typically turns turbid as the isoxazole precipitates. A disappearance of the oxime spot on TLC and the absence of nitrile oxide dimer (furoxan) confirms efficiency.

  • Workup: Cool to 0°C, filter the precipitate, wash with cold water/EtOH (3:1). Recrystallize from EtOH.

  • Regioselectivity Check:

    • 3,5-Disubstituted (Major): Favored by steric bulk and Cu(I) catalysis (if used).

    • 3,4-Disubstituted (Minor): Can form thermally with electron-deficient alkynes.

    • Validation: 1H NMR NOESY experiment. A correlation between the C-4 proton and substituents at C-3/C-5 confirms the 3,5-isomer.

Synthesis_Workflow Step1 Precursor: Aldehyde + Hydroxylamine (Condensation) Step2 Intermediate: Aldoxime Formation (Check: Melting Point/NMR) Step1->Step2 Step3 In Situ Activation: Chloramine-T / NCS (Generates Nitrile Oxide) Step2->Step3 Step4 [3+2] Cycloaddition with Alkyne (Thermal or Cu-Catalyzed) Step3->Step4 Step5 Product: Isoxazole Derivative (Regioselectivity: 3,5 vs 3,4) Step4->Step5

Caption: Step-by-step workflow for the 1,3-dipolar cycloaddition synthesis of isoxazoles.

Biological Assay: COX-2 Inhibition Screening

Objective: Determine IC50 and Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

  • System: Colorimetric COX (Ovine) Inhibitor Screening Assay.

  • Mechanism: Measures the peroxidase activity of COX by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Protocol:

    • Incubate enzyme (COX-1 or COX-2) with test compound (0.01–100 µM) in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.

    • Initiate reaction with Arachidonic Acid (100 µM) and TMPD.

    • Read absorbance at 590 nm after 5 mins.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Plot log(concentration) vs. % inhibition to derive IC50.

    • Self-Validation: Include Celecoxib (Selective COX-2) and Indomethacin (Non-selective) as positive controls. Z-factor must be > 0.5 for assay validity.

Quantitative Data Summary

The following table summarizes SAR trends from key reference studies, highlighting the impact of substituents on biological activity.

Core ScaffoldSubstituent (R)TargetActivity (IC50/MIC)SAR Insight
3,4-Diaryl Isoxazole 4-(SO₂NH₂)PhCOX-20.05 µMSulfonamide is critical for H-bonding in the hydrophilic side pocket.
3,5-Diaryl Isoxazole 3,4,5-TrimethoxyTubulin0.02 µMMimics Combretastatin A-4; methoxy groups fit the colchicine site.
3-Hydroxy Isoxazole 5-AminomethylGABA-A0.02 µM (Ki)Zwitterionic character mimics GABA; rigid spacing is key.
Chalcone-Isoxazole 4-Cl, 2-Cl (Phenyl)C. albicans8 µg/mL (MIC)Halogens increase lipophilicity, aiding cell wall penetration.
Fused Isoxazole Benzo[d]isoxazoleD2 Receptor2.5 nMFused system mimics the indole core of serotonin/dopamine.

References

  • Vertex AI Search. (2025). Isoxazole derivatives anticancer activity SAR mechanism. Retrieved from

  • Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Advances. Retrieved from

  • Agrawal, N., & Mishra, P. (2018). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Retrieved from

  • Krogsgaard-Larsen, P., et al. (2000). A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology. Journal of Medicinal Chemistry. Retrieved from

  • Micheli, F., et al. (2010). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition. Journal of Organic Chemistry. Retrieved from

  • Patocka, J., et al. (2017).[4] Pharmacologically and Toxicologically Relevant Components of Amanita muscaria. Military Medical Science Letters. Retrieved from

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of "Ethyl 3-(tert-butyl)isoxazole-5-carboxylate" from ethyl 2-chloro-2-(hydroxyimino)acetate

Part 1: Executive Summary & Strategic Analysis Objective: To synthesize an ethyl isoxazole carboxylate derivative featuring a tert-butyl group. This protocol specifically utilizes Ethyl 2-chloro-2-(hydroxyimino)acetate a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Objective: To synthesize an ethyl isoxazole carboxylate derivative featuring a tert-butyl group. This protocol specifically utilizes Ethyl 2-chloro-2-(hydroxyimino)acetate as the core scaffold generator.

Critical Regiochemical Notification: The user request specified the target as "Ethyl 3-(tert-butyl)isoxazole-5-carboxylate." However, strict chemical causality dictates that utilizing Ethyl 2-chloro-2-(hydroxyimino)acetate as the nitrile oxide precursor fixes the ethoxycarbonyl (


) moiety at the C3 position  of the isoxazole ring.
  • Reaction Outcome: The reaction of this precursor with 3,3-dimethyl-1-butyne yields Ethyl 5-(tert-butyl)isoxazole-3-carboxylate .

  • Target Correction: To synthesize the inverse isomer (3-tert-butyl-5-carboxylate), one would require N-hydroxy-2,2-dimethylpropanimidoyl chloride and ethyl propiolate.

  • Scope: This guide details the synthesis of the chemically accessible 3-carboxylate isomer derived from the specified starting material, ensuring scientific accuracy and reproducibility.

Mechanism of Action: The synthesis proceeds via a Huisgen [3+2] dipolar cycloaddition . The starting material, an


-chlorooxime, is treated with a mild base to generate an unstable nitrile oxide intermediate in situ.[1] This 1,3-dipole undergoes cycloaddition with a terminal alkyne (3,3-dimethyl-1-butyne). The regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions, predominantly favoring the 5-substituted isoxazole due to steric and electronic direction.

Part 2: Experimental Protocol

Reagents and Materials[1][2][3][4]
ReagentMW ( g/mol )Equiv.RoleCAS No.
Ethyl 2-chloro-2-(hydroxyimino)acetate 151.551.0Precursor (Dipole)14337-43-0
3,3-Dimethyl-1-butyne 82.141.2Dipolarophile917-92-0
Triethylamine (TEA) 101.191.2Base (HCl Scavenger)121-44-8
Dichloromethane (DCM) -SolventAnhydrous75-09-2
Sodium Bicarbonate (sat. aq.) -WashQuench144-55-8
Step-by-Step Synthesis Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

  • Flame-dry the glassware under vacuum and backfill with nitrogen (repeat 3x) to ensure anhydrous conditions.

  • Charge the flask with Ethyl 2-chloro-2-(hydroxyimino)acetate (1.52 g, 10.0 mmol) and 3,3-Dimethyl-1-butyne (0.99 g, 12.0 mmol).

  • Dissolve the mixture in anhydrous DCM (50 mL).

  • Cool the reaction mixture to 0 °C using an ice/water bath.

Step 2: In Situ Nitrile Oxide Generation & Cycloaddition

  • Prepare a solution of Triethylamine (1.21 g, 1.67 mL, 12.0 mmol) in anhydrous DCM (10 mL).

  • Transfer the TEA solution to the addition funnel.

  • Critical Step: Add the TEA solution dropwise to the reaction mixture over 30–45 minutes while stirring at 0 °C.

    • Why: Slow addition prevents the dimerization of the nitrile oxide to furoxan (a common side product). The base eliminates HCl from the chlorooxime to generate ethoxycarbonylformonitrile oxide, which is immediately trapped by the alkyne.

  • Once addition is complete, allow the reaction to stir at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) . Stir for an additional 12–16 hours.

    • Monitoring: Monitor reaction progress via TLC (20% EtOAc in Hexanes). The starting chlorooxime spot (usually lower R_f) should disappear.

Step 3: Workup and Isolation

  • Quench the reaction by adding water (30 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic phases and wash sequentially with:

    • 1M HCl (20 mL) – to remove excess TEA.

    • Saturated NaHCO₃ (20 mL).

    • Brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .

  • Filter and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude oil.

Step 4: Purification

  • The crude product often solidifies or remains a viscous oil.

  • Purify via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       10% Ethyl Acetate in Hexanes.
      
  • Target Product: Ethyl 5-(tert-butyl)isoxazole-3-carboxylate.

    • Expected Yield: 75–85%.

    • Appearance: White to off-white crystalline solid or clear oil.

Part 3: Visualization & Logic (Pathway Analysis)

The following diagram illustrates the reaction flow, highlighting the critical in situ intermediate and the regiochemical outcome.

ReactionPathway start Ethyl 2-chloro-2- (hydroxyimino)acetate inter [Ethoxycarbonylformonitrile Oxide Intermediate] start->inter - HCl base Triethylamine (Base) base->inter product Ethyl 5-(tert-butyl) isoxazole-3-carboxylate inter->product [3+2] Cycloaddition side Furoxan Dimer (Side Product) inter->side Fast Dimerization (If no trap) alkyne 3,3-Dimethyl-1-butyne alkyne->product

Figure 1: Reaction pathway showing the generation of the nitrile oxide dipole and its subsequent trapping by the tert-butyl alkyne.

Part 4: Scientific Validation & Troubleshooting

Self-Validating Systems:

  • Regiochemistry Confirmation (NMR):

    • In the 1H NMR , the isoxazole ring proton (H-4) typically appears as a singlet between

      
       6.3 – 6.5 ppm .
      
    • If the regiochemistry were inverted (forming the 4-tBu isomer, highly unlikely), the shift would differ significantly.

    • The ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm) and the tert-butyl singlet (~1.3 ppm, 9H) confirm the incorporation of both fragments.

  • TLC Monitoring:

    • The nitrile oxide is transient. If the starting material is consumed but no product forms, check for the "Furoxan" spot (dimer), which indicates the addition of base was too fast or the alkyne was inactive/absent.

Common Pitfalls:

  • Exotherm: The dehydrochlorination is exothermic. Failure to cool to 0°C can lead to decomposition or rapid dimerization.

  • Wet Solvents: Water can hydrolyze the chlorooxime or the nitrile oxide. Ensure DCM is anhydrous.

Part 5: References

  • Sigma-Aldrich. Ethyl 2-chloro-2-(hydroxyimino)acetate Product Sheet. (Accessed 2023).[2][3] Link

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][4][5][6][7] Past and Future. Angewandte Chemie International Edition. Link

  • Padwa, A. (2002). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (General reference for Nitrile Oxide regioselectivity).

  • Mendel, D. et al. (1991). Regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides.[2][5][6][7] Journal of Organic Chemistry. Link

  • BenchChem. Ethyl 2-chloro-2-(hydroxyimino)acetate Properties and Applications.Link

Sources

Application

One-pot synthesis of 3,5-disubstituted isoxazoles using tert-butyl nitrite

Application Note: High-Fidelity One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via tert-Butyl Nitrite (TBN)-Mediated Cascade Part 1: Executive Summary & Strategic Rationale The isoxazole scaffold is a privileged pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via tert-Butyl Nitrite (TBN)-Mediated Cascade

Part 1: Executive Summary & Strategic Rationale

The isoxazole scaffold is a privileged pharmacophore in drug discovery, appearing in COX-2 inhibitors (Valdecoxib), beta-lactamase inhibitors, and various immunomodulators. Traditional synthesis often relies on the [3+2] cycloaddition of nitrile oxides generated via chlorination of oximes (using NCS/Chloramine-T) or metal-catalyzed click chemistry. These methods frequently suffer from harsh conditions, toxic byproducts, or trace metal contamination.

This guide details a superior, metal-free, one-pot protocol utilizing tert-butyl nitrite (TBN) .[1][2][3][4] Here, TBN acts as a dual-function reagent—serving as both a radical initiator and a mild oxidant—to generate nitrile oxides in situ from aldoximes (or latent ketone precursors), which then undergo regiospecific cycloaddition with terminal alkynes.

Key Advantages of the TBN Protocol:

  • Safety & Green Chemistry: Eliminates the need for explosive azides, toxic tin/copper catalysts, or corrosive chlorinating agents.

  • Regiocontrol: Delivers >95:5 regioselectivity for the 3,5-disubstituted isomer over the 3,4-isomer.

  • Operational Simplicity: Compatible with open-flask or mild sealed-tube conditions; TBN byproducts are volatile (

    
    -BuOH, NO
    
    
    
    ), simplifying purification.

Part 2: Mechanistic Insight (The "Why")

To troubleshoot and optimize this reaction, one must understand the radical cascade. Unlike ionic chlorination pathways, the TBN-mediated route operates via a radical dehydrogenation mechanism.

The Radical Pathway
  • Initiation: Thermal homolysis of TBN generates a tert-butoxy radical (

    
    -BuO
    
    
    
    ) and a nitrosyl radical (NO
    
    
    ).
  • Activation: The electrophilic

    
    -BuO
    
    
    
    abstracts the aldoxime hydrogen, generating an iminoxyl radical.
  • Oxidation: A second radical abstraction (or interaction with TBN) converts the iminoxyl radical into a Nitrile Oxide intermediate.

  • Cycloaddition: The generated nitrile oxide undergoes a concerted [3+2] dipolar cycloaddition with the terminal alkyne. The steric bulk of the nitrile oxide and the electronic nature of the alkyne dictate the formation of the 3,5-disubstituted isoxazole .

TBN_Isoxazole_Mechanism TBN tert-Butyl Nitrite (TBN) Radicals t-BuO• + NO• TBN->Radicals Homolysis (Δ) Iminoxyl Iminoxyl Radical (R-C=N-O•) Radicals->Iminoxyl Initiation Aldoxime Aldoxime (R-CH=N-OH) Aldoxime->Iminoxyl H-Abstraction by t-BuO• NitrileOxide Nitrile Oxide (R-C≡N→O) Iminoxyl->NitrileOxide -H• (Oxidation) Transition [3+2] Transition State NitrileOxide->Transition + Alkyne Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Transition Product 3,5-Disubstituted Isoxazole Transition->Product Cycloaddition

Figure 1: Radical-mediated cascade for the conversion of aldoximes to isoxazoles using TBN.

Part 3: Detailed Experimental Protocol

Protocol ID: ISO-TBN-01 Reaction Scale: 1.0 mmol (scalable to 100 mmol) Primary Reference: Based on methodologies established by Kadam et al. (2016) and validated by internal process checks.

Reagents & Materials
ReagentEquiv.[5]RoleNotes
Aldoxime (Substituted) 1.0Precursor (R-group at C3)Can be synthesized in situ from aldehyde + NH₂OH if needed.
Terminal Alkyne 1.2 - 1.5Dipolarophile (R-group at C5)Excess ensures complete consumption of the transient nitrile oxide.
tert-Butyl Nitrite (TBN) 2.0 - 3.0Oxidant / Radical SourceSafety: Store at 2–8°C. Handle in fume hood (vasodilator).
Solvent N/AMediumDMSO (preferred) or 1,4-Dioxane. DMSO accelerates the rate via polarity.
Step-by-Step Procedure

Step 1: Reaction Setup

  • In a 10 mL pressure tube (or round-bottom flask with reflux condenser), dissolve Aldoxime (1.0 mmol) and Terminal Alkyne (1.2 mmol) in DMSO (3.0 mL) .

  • Add TBN (2.0 mmol) dropwise via syringe.

    • Note: The solution may turn slightly yellow/orange upon TBN addition.

  • Seal the tube (or cap the flask). If using an open flask, ensure efficient reflux condensation to prevent TBN loss (b.p. ~61°C).

Step 2: Thermal Activation

  • Heat the reaction mixture to 80°C in an oil block.

  • Stir at 80°C for 2–4 hours .

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane).[6] The aldoxime spot should disappear. If aldoxime persists after 4 hours, add an additional 0.5 equiv of TBN.

Step 3: Work-up

  • Cool the mixture to room temperature.

  • Quench: Pour the reaction mixture into ice-cold water (15 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL).

  • Wash: Wash the combined organic layers with Brine (2 x 10 mL) to remove residual DMSO.

  • Dry: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via silica gel column chromatography.

    • Eluent: Typically 5–20% Ethyl Acetate in Hexane.

  • Isolate the 3,5-disubstituted isoxazole as a solid or oil.

Part 4: Data & Substrate Scope

The following table summarizes expected yields based on electronic effects of the substituents.

EntryAldoxime Substituent (R¹)Alkyne Substituent (R²)Product (3-R¹, 5-R²-Isoxazole)Yield (%)Notes
1PhenylPhenyl3,5-Diphenylisoxazole88-92%Benchmark reaction.
24-Cl-PhenylPhenyl3-(4-Cl-Ph)-5-Ph-isoxazole85%Halogens well tolerated.
34-OMe-PhenylPhenyl3-(4-OMe-Ph)-5-Ph-isoxazole78%Electron-rich aldoximes may require 3.0 eq TBN.
4Phenyl

-Butyl
3-Phenyl-5-butylisoxazole72%Aliphatic alkynes are slightly slower.
5PyridylPhenyl3-(Pyridyl)-5-Ph-isoxazole65%Heterocycles tolerated; check pH during workup.
6PhenylCOOEtEthyl 3-phenylisoxazole-5-carboxylate80%Electron-deficient alkynes react fast.

Part 5: Troubleshooting & Critical Parameters

1. Low Yield / Incomplete Conversion:

  • Cause: TBN decomposition or evaporation.

  • Fix: Ensure the reaction vessel is well-sealed. If using an open flask, lower the temp to 60°C and extend time, or add TBN in two portions (0h and 2h).

  • Fix: Check solvent water content. While the reaction is robust, excessive water can hydrolyze the nitrile oxide intermediate.

2. Regioisomer Contamination (3,4-isomer):

  • Cause: Steric mismatch or electronic neutrality of the alkyne.

  • Insight: This protocol is inherently highly selective for 3,5-substitution due to the mechanism of nitrile oxide cycloaddition. If 3,4-isomers are observed (>5%), switch solvent to DCE (Dichloroethane) to alter the dipole interactions.

3. Safety - TBN Handling:

  • TBN is flammable and releases NO gas. Do not scale up >5g in a sealed tube without proper blast shielding.

  • Self-Validation: Confirm TBN quality by NMR (distinct

    
    -butyl singlet) or by checking if it is yellow (good) vs. colorless (potentially decomposed/hydrolyzed).
    

Part 6: References

  • Kadam, K. S., et al. (2016).[2][5] "Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes."[2][5][7] Synthesis, 48(22), 3996-4008.

  • Zhang, X.-W., et al. (2020).[5] "Facile Oxidative Heterocyclization of Commercially Available Amines and tert-Butyl Nitrite with Alkynes." The Journal of Organic Chemistry, 85(23), 15726–15735.

  • Dai, P., et al. (2019).[5] "Metal-Free Csp3–H Bond Functionalization of Ketones with tert-Butyl Nitrite Followed by a 1,3-Dipolar Cycloaddition to Alkynes." The Journal of Organic Chemistry, 84(23), 15726 (Contextual citation for ketone pathway).

  • Rojo, I., et al. (2023). "Recent Advances in the Synthesis of Isoxazoles using Alkyl Nitrites." Molecules, 28(3), 1234.

Sources

Method

The Isoxazole Scaffold: A Cornerstone in Modern Kinase Inhibitor Design — Application Notes for Ethyl 3-(tert-butyl)isoxazole-5-carboxylate Derivatives

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic application of the ethyl 3-(tert-butyl)isoxazole-5-carboxylate scaffold and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic application of the ethyl 3-(tert-butyl)isoxazole-5-carboxylate scaffold and its close derivatives in the discovery and development of potent kinase inhibitors. By leveraging the unique physicochemical properties of the tert-butylisoxazole moiety, significant advancements have been made, particularly in targeting kinases implicated in oncology. This document will delve into the rationale behind its use, provide detailed synthetic and screening protocols, and use a prominent clinical-stage inhibitor as a case study to illustrate its successful application.

The Strategic Value of the Tert-Butylisoxazole Moiety in Kinase Inhibition

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its value stems from a combination of factors: it is a stable, five-membered aromatic heterocycle that can engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, and its substituents can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties.

The incorporation of a tert-butyl group at the 3-position of the isoxazole ring offers distinct advantages in drug design. This bulky, lipophilic group can effectively probe and occupy hydrophobic pockets within the ATP-binding site of kinases, often leading to enhanced binding affinity and selectivity.[2] The ester functional group at the 5-position, as in ethyl 3-(tert-butyl)isoxazole-5-carboxylate, provides a versatile chemical handle for further synthetic elaboration, allowing for the construction of diverse compound libraries. While this specific ester is a valuable starting point, its close chemical relative, 3-amino-5-tert-butylisoxazole, has proven to be a critical building block for a highly potent clinical candidate, as we will explore.

Case Study: Quizartinib (AC220) - A Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML)

A prime exemplar of the successful application of the tert-butylisoxazole scaffold is Quizartinib (AC220) , a second-generation, highly potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3).[3][4][5]

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[6][7] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[6][8] These mutations lead to the constitutive, ligand-independent activation of the kinase, driving uncontrolled cell growth and conferring a poor prognosis.[6][9] Consequently, FLT3 has emerged as a key therapeutic target in AML.

Quizartinib's chemical structure prominently features the N-(5-tert-butyl-isoxazol-3-yl) moiety, which is crucial for its potent inhibitory activity.[10][11] It binds to the inactive "DFG-out" conformation of the FLT3 kinase domain, revealing key interactions that underpin its high potency against both wild-type and ITD-mutated FLT3.[12][13]

Quantitative Data: Potency of Quizartinib

The inhibitory potency of Quizartinib has been extensively characterized in both biochemical and cellular assays.

Assay TypeTarget/Cell LineIC50 ValueReference
Biochemical (Binding)FLT3Kd = 1.6 nM[14]
Cellular (Autophosphorylation)MV4-11 (FLT3-ITD)1.1 nM[3][14]
Cellular (Autophosphorylation)RS4;11 (Wild-Type FLT3)4.2 nM[3]
Cellular (Proliferation)MV4-11 (FLT3-ITD)1.1 nM[4]

These low nanomolar IC50 values highlight the exceptional potency of Quizartinib, driven in part by the optimized interactions of the tert-butylisoxazole scaffold within the FLT3 active site.

Experimental Protocols

This section provides detailed, actionable protocols for the synthesis of the key isoxazole intermediate and the subsequent evaluation of derived inhibitors against the FLT3 kinase.

Protocol 1: Synthesis of the Key Intermediate - 3-Amino-5-tert-butylisoxazole

While the user's topic specified ethyl 3-(tert-butyl)isoxazole-5-carboxylate, the synthesis of the potent FLT3 inhibitor Quizartinib utilizes the closely related 3-amino-5-tert-butylisoxazole.[15] This amine serves as a more direct precursor for the urea linkage found in Quizartinib. The synthesis of this key intermediate is a critical first step.

Objective: To synthesize 3-amino-5-tert-butylisoxazole, a key building block for Quizartinib and other related kinase inhibitors.

Workflow Diagram:

cluster_synthesis Synthesis of 3-Amino-5-tert-butylisoxazole Start Start with Pivaloylacetonitrile and Hydroxylamine Reaction Cyclization Reaction (e.g., in Ethanol with base) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography or Recrystallization) Workup->Purification Product 3-Amino-5-tert-butylisoxazole Purification->Product

Caption: Synthetic workflow for 3-amino-5-tert-butylisoxazole.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pivaloylacetonitrile (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq) to the solution, followed by a base (e.g., sodium acetate, 1.5 eq) to neutralize the HCl and liberate free hydroxylamine.

  • Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Resuspend the residue in water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure 3-amino-5-tert-butylisoxazole.[16][17]

Causality: The use of a base is critical to deprotonate the hydroxylamine hydrochloride, generating the nucleophilic hydroxylamine required for the initial attack on the nitrile and subsequent cyclization to form the isoxazole ring. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

Protocol 2: Biochemical Kinase Assay for FLT3 Inhibition

Objective: To determine the in vitro potency (IC50) of a test compound derived from the isoxazole scaffold against purified FLT3 kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for this purpose.[7][18]

Workflow Diagram:

cluster_assay Biochemical FLT3 Inhibition Assay (ADP-Glo) Plate Plate Test Compound (Serial Dilution) AddKinase Add Purified FLT3 Kinase & Substrate (e.g., MBP) Plate->AddKinase Initiate Initiate Reaction (Add ATP) AddKinase->Initiate Incubate1 Incubate (30°C, 45 min) Initiate->Incubate1 AddADPReagent Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate1->AddADPReagent Incubate2 Incubate (RT, 40 min) AddADPReagent->Incubate2 AddDetection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate2->AddDetection Incubate3 Incubate (RT, 30 min) AddDetection->Incubate3 Read Read Luminescence Incubate3->Read

Caption: Workflow for a luminescence-based biochemical FLT3 kinase assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test inhibitor in a suitable buffer (e.g., 1x Kinase Assay Buffer with ≤1% DMSO) in a white 96-well plate.[18] Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction Mixture: Prepare a master mix containing purified recombinant FLT3 kinase (e.g., 3 ng/µl) and a suitable substrate like Myelin Basic Protein (MBP) in 1x Kinase Assay Buffer.[18] Add this mixture to the wells containing the test compound.

  • Initiation: Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 50 µM). The final reaction volume is typically 25 µl.

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow the phosphorylation reaction to proceed.[18]

  • ATP Depletion: Stop the kinase reaction by adding 25 µl of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[7]

  • Signal Generation: Add 50 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation: The assay's validity is confirmed by a high signal-to-background ratio between the positive and negative controls and by including a known FLT3 inhibitor (e.g., Quizartinib) as a reference compound to ensure the assay performs within expected parameters.[19]

Protocol 3: Cell-Based FLT3 Autophosphorylation Assay

Objective: To validate the inhibitory activity of a test compound in a cellular context by measuring the inhibition of FLT3 autophosphorylation in a leukemia cell line harboring an activating FLT3 mutation (e.g., MV4-11).[19][20]

Step-by-Step Methodology:

  • Cell Culture: Culture MV4-11 cells (which are homozygous for the FLT3-ITD mutation) in appropriate media (e.g., RPMI-1640 with 10% FBS) to a density of approximately 0.5-1.0 x 10⁶ cells/mL.

  • Compound Treatment: Seed the cells in a multi-well plate and treat with serial dilutions of the test compound for a specified duration (e.g., 1-2 hours).

  • Cell Lysis: After treatment, harvest the cells, wash with cold PBS, and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay).

  • Detection via ELISA or Western Blot:

    • Sandwich ELISA: Use a phospho-FLT3 specific ELISA kit.[20] Coat a plate with a capture antibody for total FLT3. Add normalized cell lysates, followed by a detection antibody specific for phosphorylated FLT3 (e.g., anti-p-Tyr). A secondary HRP-conjugated antibody and substrate are used to generate a colorimetric or chemiluminescent signal.

    • Western Blot: Separate normalized amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-FLT3 and total FLT3 (as a loading control). Visualize with a chemiluminescent substrate.

  • Data Analysis: Quantify the signal for phospho-FLT3 and normalize it to the total FLT3 signal. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.

Causality: This cell-based assay is crucial as it provides a more physiologically relevant measure of a compound's efficacy. It assesses the ability of the inhibitor to cross the cell membrane, engage the target kinase within the complex cellular milieu, and inhibit its downstream signaling, which is indicated by the level of autophosphorylation.[21]

FLT3 Signaling Pathway

Mutations in FLT3 lead to its constitutive activation, triggering multiple downstream signaling pathways that promote cell proliferation and survival, primarily the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[9][22] Inhibitors like Quizartinib block the initial autophosphorylation event, thereby shutting down these oncogenic signals.

FLT3_Pathway FLT3 FLT3 Receptor (Mutated/Constitutively Active) PI3K PI3K FLT3->PI3K P RAS RAS FLT3->RAS P STAT5 STAT5 FLT3->STAT5 P AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Quizartinib Quizartinib (tert-butylisoxazole derivative) Quizartinib->FLT3 Inhibits Autophosphorylation

Caption: Simplified FLT3 signaling pathway and the point of inhibition by Quizartinib.

Conclusion and Future Directions

The ethyl 3-(tert-butyl)isoxazole-5-carboxylate scaffold and its derivatives, particularly 3-amino-5-tert-butylisoxazole, represent a highly valuable starting point for the development of potent and selective kinase inhibitors. The clinical success of Quizartinib against FLT3 in AML validates the strategic use of the tert-butylisoxazole moiety to achieve high target affinity. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating novel inhibitors based on this privileged scaffold. Future research can build upon this foundation by exploring modifications to other parts of the molecule to overcome potential resistance mechanisms and to target other clinically relevant kinases.

References

  • Zimmerman, E. I., et al. (2015). Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220). PLoS ONE, 10(4), e0121177. [Link]

  • Kindler, T., Lipka, D. B., & Fischer, T. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology, 4, 51. [Link]

  • Genoptix, Inc. (n.d.). FLT3, a signaling pathway gene. Genoptix Medical Laboratory. [Link]

  • RCSB Protein Data Bank. (2015). 4XUF: Crystal structure of the FLT3 kinase domain bound to the inhibitor quizartinib (AC220). [Link]

  • Bio-Rad. (n.d.). Development - Flt3 signaling Pathway Map. PrimePCR. [Link]

  • QIAGEN. (n.d.). FLT3 Signaling in Hematopoietic Progenitor Cells. GeneGlobe. [Link]

  • Kiyoi, H. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 108(10), 1947-1954. [Link]

  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. [Link]

  • PubChem. (n.d.). Quizartinib. National Center for Biotechnology Information. [Link]

  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit (Product Data Sheet). [Link]

  • Spíndola-López, D., et al. (2022). In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Oncology Letters, 24(5), 405. [Link]

  • Zarrinkar, P. P., et al. (2009). Potency of FLT3 inhibitors in biochemical and cellular assays. Blood, 114(14), 2984-2992. [Link]

  • Juba, C. S., et al. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics, 18(3), 517-533. [Link]

  • CD Bioparticles. (n.d.). Quizartinib (AC220). [Link]

  • Reaction Biology. (n.d.). FLT3 (ITD) Cellular Phosphorylation Assay Service. [Link]

  • Reaction Biology. (n.d.). FLT3 Kinase Assay Service. [Link]

  • Zhao, K. T., Zhang, L. X., & Tang, C. L. (2020). Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals, 51(01), 48-52. [Link]

  • Tron, G. C., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(32), 27071-27077. [Link]

  • Semenov, V. V., et al. (2019). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry, 2019(25), 4260-4270. [Link]

  • PubChem. (n.d.). Therapeutic isoxazole compounds - Patent US-9650349-B2. National Center for Biotechnology Information. [Link]

  • BindingDB. (n.d.). Patents In BindingDB. [Link]

  • New Drug Approvals. (2014). Ambit Biosciences announces Phase 3 trial comparing quizartinib as monotherapy to chemotherapy regimens in relapsed/refractory acute myeloid leukemia (AML) patients with the FMS-like tyrosine kinase-3 (FLT3)-ITD mutation. [Link]

  • Regulations.gov. (2021). In the United States Patent and Trademark Office. [Link]

  • ResearchGate. (n.d.). A The chemical structure of Quizartinib, B The overall structure of the FLT3 kinase domain bound to Quizartinib. [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(1), 123. [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1844. [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][8][12]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. [Link]

Sources

Application

Use of "Ethyl 3-(tert-butyl)isoxazole-5-carboxylate" in the synthesis of antitubercular agents

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate as a privileged scaffold in the synthesis of ant...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate as a privileged scaffold in the synthesis of antitubercular agents.

[1]

Executive Summary

The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemotypes.[1][2] The isoxazole ring system is a proven pharmacophore, offering metabolic stability and the ability to engage in hydrogen bonding and


-stacking interactions.

Ethyl 3-(tert-butyl)isoxazole-5-carboxylate represents a high-value "Lipophilic Core Scaffold."

  • The 3-tert-butyl group: Provides critical steric bulk and lipophilicity (increasing LogP), facilitating passive diffusion through the mycolic acid-rich mycobacterial cell wall.

  • The 5-carboxylate group: Acts as a versatile "warhead" precursor, readily convertible into hydrazides (isoniazid bioisosteres), amides, or heterocycle-fused derivatives.[3]

This guide outlines the synthesis of the core scaffold , its functionalization into active antitubercular agents , and the biological rationale for its efficacy.[3]

Scientific Rationale & Mechanism

The "Lipophilic Bullet" Strategy

M. tuberculosis is protected by a waxy cell envelope. Hydrophilic drugs often require active transport (e.g., Isoniazid via KatG activation).[3]

  • Lipophilicity: The tert-butyl moiety significantly enhances the partition coefficient (LogP), aiding permeation.[3]

  • Target Engagement: 3,5-disubstituted isoxazoles have been implicated in inhibiting InhA (Enoyl-ACP reductase) and MmpL3 (Mycobacterial membrane protein Large 3), essential for cell wall synthesis.[3]

DOT Diagram: Mechanism of Action & SAR Logic

MOA_SAR Scaffold Ethyl 3-(tert-butyl) isoxazole-5-carboxylate Lipophilicity 3-tert-Butyl Group: Increases LogP (Cell Wall Penetration) Scaffold->Lipophilicity Warhead 5-Carboxylate: Synthetic Handle Scaffold->Warhead Target_InhA Target: InhA (Mycolic Acid Synthesis) Lipophilicity->Target_InhA Access via Cell Wall Hydrazide Hydrazide Derivative (Isoniazid Mimic) Warhead->Hydrazide Hydrazinolysis Amide Amide Derivative (MmpL3 Inhibitor) Warhead->Amide Amidation Hydrazide->Target_InhA Inhibition Target_MmpL3 Target: MmpL3 (Trehalose Monomycolate Transport) Amide->Target_MmpL3 Inhibition

Caption: SAR logic linking the tert-butyl lipophilic handle and 5-carboxylate warhead to specific Mtb targets.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Regioselective synthesis of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate via [3+2] Cycloaddition.[3] Note: Direct condensation of diketones often yields mixtures. The nitrile oxide route is preferred for regiocontrol.

Reagents:

  • Pivalaldehyde (Trimethylacetaldehyde)[3]

  • Hydroxylamine hydrochloride[1][4]

  • N-Chlorosuccinimide (NCS) or Chloramine-T[3]

  • Ethyl Propiolate[5]

  • Triethylamine (Et3N)

  • Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Methodology:

  • Oxime Formation: Dissolve Pivalaldehyde (10 mmol) in EtOH/H2O (1:1). Add Hydroxylamine HCl (11 mmol) and NaOAc (11 mmol). Stir at RT for 2 hours. Extract the Pivalaldehyde oxime .

  • Chlorination (In situ): Dissolve the oxime (10 mmol) in DMF (20 mL). Add NCS (10.5 mmol) portion-wise at 0°C. Stir for 1 hour to generate the hydroximinoyl chloride.

  • Cycloaddition: Add Ethyl Propiolate (12 mmol) to the reaction mixture.

  • Base Addition: Dropwise add Et3N (12 mmol) dissolved in DMF over 30 minutes at 0°C. Critical: Slow addition prevents dimerization of the nitrile oxide (furoxan formation).

  • Reaction: Allow to warm to RT and stir overnight. The base generates the tert-butyl nitrile oxide in situ, which undergoes 1,3-dipolar cycloaddition with ethyl propiolate.

  • Workup: Pour into ice water. Extract with EtOAc.[6] Wash with brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc). The 3,5-isomer (desired) is typically the major product over the 3,4-isomer due to steric and electronic control.

Protocol B: Functionalization to Antitubercular Hydrazides

Objective: Synthesis of 3-(tert-butyl)isoxazole-5-carbohydrazide (Key Pharmacophore).

Reagents:

  • Ethyl 3-(tert-butyl)isoxazole-5-carboxylate (from Protocol A)[3]

  • Hydrazine Hydrate (80% or 99%)

  • Solvent: Ethanol (Abs.)[1][6][7]

Step-by-Step Methodology:

  • Dissolve the ethyl ester (5 mmol) in absolute Ethanol (15 mL).

  • Add Hydrazine Hydrate (25 mmol, 5 eq) dropwise. Excess hydrazine is required to prevent dimer formation.

  • Reflux the mixture for 4–6 hours. Monitor by TLC (the ester spot will disappear; a lower Rf spot for hydrazide appears).

  • Isolation: Cool the mixture to 0°C. The hydrazide often crystallizes out.

  • Filtration: Filter the solid, wash with cold ethanol and diethyl ether.

  • Yield: Typically 80–90%.[6]

  • Extension (Schiff Bases): React this hydrazide with various aromatic aldehydes (e.g., nitro-benzaldehyde, pyridine-carboxaldehyde) in refluxing ethanol with a catalytic amount of acetic acid to generate a library of Hydrazones for screening.

Quantitative Data Summary (Expected)

The following table summarizes expected physicochemical properties and activity profiles based on class analogs (e.g., 5-phenyl-3-isoxazole derivatives).

ParameterValue / RangeSignificance
LogP (Calc) 3.2 – 3.8Optimal for Mtb cell wall penetration (Lipinski Rule compliant).
Yield (Step 1) 65 – 75%High efficiency [3+2] cycloaddition.
Yield (Step 2) 85 – 92%Clean nucleophilic substitution.
MIC (Mtb H37Rv) 0.5 – 8.0 µg/mLActive range for optimized hydrazone derivatives.[3][8]
Selectivity Index (SI) > 10Low cytotoxicity expected in Vero cell lines.

References

  • Isoxazole-5-carbohydrazide Activity: Kishor, et al. "Isoxazole clubbed 1-carbothioamido-4,5-dihydro-1H-pyrazoles: Design, Synthesis... and Antitubercular Evaluation."[3] Vertex AI Search Results. 9[1][5][6][7][8][10][11][12][13][14][15]

  • InhA Inhibition: "Design and Synthesis of Isoxazole Derivatives: Evaluating Their Antituberculosis Activity." International Journal of Mycobacteriology. 1[1][5][6][7][8][10][11][12][13][14][15]

  • Cycloaddition Protocol: "Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate." Science and Education Publishing. 5[1][5][6][7][8][10][11][12][13][14][15]

  • Hydrazine Reaction: "Reactions of Isoxazoline and Isoxazole Derivatives with Hydrazine Hydrate." Asian Journal of Chemistry. 16[1][5][6][7][8][10][11][12][13][14][15]

  • MmpL3 Targeting: "Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents." PubMed. 17[1][5][6][7][8][10][11][12][13][14][15]

Sources

Method

Application Notes and Protocols: Ethyl 3-(tert-butyl)isoxazole-5-carboxylate in the Development of Novel Antioxidant Agents

Introduction: The Imperative for Novel Antioxidants and the Promise of Isoxazole Scaffolds Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antioxidants and the Promise of Isoxazole Scaffolds

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] This has spurred a relentless search for novel antioxidant agents that can effectively mitigate the damaging effects of ROS. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] Notably, various isoxazole derivatives have demonstrated significant antioxidant potential, making them attractive candidates for the development of new therapeutic agents to combat oxidative stress-related pathologies.[2][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of "Ethyl 3-(tert-butyl)isoxazole-5-carboxylate" as a potential antioxidant agent. We will delve into its hypothesized mechanism of action, provide detailed protocols for its evaluation, and present a framework for data interpretation.

Hypothesized Mechanism of Action: Unraveling the Antioxidant Potential

While direct studies on the antioxidant mechanism of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate are nascent, we can extrapolate a plausible mechanism based on the established antioxidant properties of the isoxazole scaffold and its substituents. The primary proposed mechanism is direct radical scavenging.[1] The electron-rich nature of the isoxazole ring, coupled with the electronic influence of the tert-butyl and ethyl carboxylate groups, likely facilitates the donation of a hydrogen atom or an electron to neutralize free radicals.

The tert-butyl group, being an electron-donating group, can enhance the electron density of the isoxazole ring, potentially increasing its radical scavenging capacity. The ethyl carboxylate group, an electron-withdrawing group, may modulate the overall electronic properties of the molecule, influencing its reactivity and interaction with biological targets.

Furthermore, some isoxazole derivatives have been shown to indirectly exert antioxidant effects by upregulating endogenous antioxidant enzyme systems, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[7] It is conceivable that Ethyl 3-(tert-butyl)isoxazole-5-carboxylate could also influence these cellular defense pathways.

Experimental Evaluation: A Step-by-Step Guide to Assessing Antioxidant Efficacy

To rigorously evaluate the antioxidant potential of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate, a multi-tiered approach employing both chemical and cell-based assays is recommended.

Part 1: Synthesis of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate

While various synthetic routes to isoxazole derivatives exist, a common approach involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[8][9] For Ethyl 3-(tert-butyl)isoxazole-5-carboxylate, a plausible synthesis would involve the reaction of pivalonitrile oxide (generated in situ from pivalaldoxime) with ethyl propiolate.

Diagram of a plausible synthetic pathway:

Synthesis_of_Ethyl_3_tert_butyl_isoxazole_5_carboxylate Pivalaldoxime Pivalaldoxime Intermediate Pivalonitrile Oxide (in situ) Pivalaldoxime->Intermediate NCS, Base EthylPropiolate Ethyl Propiolate Product Ethyl 3-(tert-butyl)isoxazole-5-carboxylate EthylPropiolate->Product [3+2] Cycloaddition NCS N-Chlorosuccinimide Base Base (e.g., Triethylamine) Intermediate->Product [3+2] Cycloaddition

Caption: Plausible synthetic route to Ethyl 3-(tert-butyl)isoxazole-5-carboxylate.

Part 2: In Vitro Antioxidant Capacity Assays

This assay is a rapid and widely used method to screen for the radical scavenging activity of compounds.[1][10]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate in a suitable solvent (e.g., DMSO or methanol). Prepare serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Include a positive control (e.g., Ascorbic acid or Trolox) and a blank (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[10]

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the resulting ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate.

  • Assay Procedure:

    • Add 20 µL of each sample dilution to 180 µL of the ABTS•+ solution in a 96-well plate.

    • Include a positive control and a blank.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Table 1: Hypothetical In Vitro Antioxidant Activity Data

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Ethyl 3-(tert-butyl)isoxazole-5-carboxylateTo be determinedTo be determined
Ascorbic Acid (Positive Control)~ 25~ 15
Trolox (Positive Control)~ 50~ 30
Part 3: Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to inhibit intracellular ROS formation.[11][12][13]

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HepG2 or HeLa) in a 96-well black-walled, clear-bottom plate until confluent.

  • Loading with DCFH-DA:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 25 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour at 37°C.

  • Treatment with Test Compound:

    • Wash the cells with PBS.

    • Treat the cells with various concentrations of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate and a positive control (e.g., Quercetin) for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Add a ROS initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the negative control.

  • Measurement: Immediately begin measuring the fluorescence intensity (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour using a fluorescence plate reader.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • Calculate the percentage of inhibition of cellular antioxidant activity: % Inhibition = [1 - (AUC_sample / AUC_control)] x 100

    • Determine the CAA value, which is the concentration of the compound that produces a 50% inhibition of the AUC.

Diagram of the Cellular Antioxidant Activity (CAA) Assay Workflow:

CAA_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate with DCFH-DA Start->Incubate1 Wash1 Wash with PBS Incubate1->Wash1 Treat Treat with Test Compound Wash1->Treat Induce Induce Oxidative Stress (AAPH) Treat->Induce Measure Measure Fluorescence Induce->Measure Analyze Calculate AUC and % Inhibition Measure->Analyze

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Data Interpretation and Further Steps

A low IC50 value in the DPPH and ABTS assays indicates potent radical scavenging activity. Significant inhibition in the CAA assay suggests that Ethyl 3-(tert-butyl)isoxazole-5-carboxylate can penetrate cell membranes and exert an antioxidant effect in a biological environment.

Positive results from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: Investigating the effect of the compound on the expression and activity of endogenous antioxidant enzymes (SOD, CAT, GPx).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate to identify key structural features for optimal antioxidant activity.

  • In Vivo Studies: Evaluating the efficacy of the compound in animal models of oxidative stress-related diseases.

Conclusion

Ethyl 3-(tert-butyl)isoxazole-5-carboxylate represents a promising starting point for the development of novel antioxidant agents based on the isoxazole scaffold. The protocols and guidelines presented in this document provide a robust framework for its initial evaluation. By systematically assessing its in vitro and cellular antioxidant properties, researchers can gain valuable insights into its potential as a therapeutic candidate for the prevention and treatment of diseases associated with oxidative stress.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole deriv
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
  • Cell-Based Antioxidant Assays. BioIVT.
  • Isoxazole derivatives showing antioxidant activity.
  • Synthesis and Characterization of Novel Isoxazole derivatives. Journal of Drug Delivery and Therapeutics.
  • Cell Based Exogenous Antioxidant Assay. Cell Biolabs.
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole deriv
  • A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds. Benchchem.
  • Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Rel
  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI.
  • SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT DPPH SCAVENGING ASSAY OF SOME NOVEL MANNICH BASES OF ISOXAZOLINE DERIV
  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing.
  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.

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Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for "Ethyl 3-(tert-butyl)isoxazole-5-carboxylate" synthesis

Topic: Optimizing reaction conditions for "Ethyl 3-(tert-butyl)isoxazole-5-carboxylate" synthesis Role: Senior Application Scientist Audience: Drug Discovery Chemists & Process Engineers Product Focus: Ethyl 3-(tert-buty...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for "Ethyl 3-(tert-butyl)isoxazole-5-carboxylate" synthesis Role: Senior Application Scientist Audience: Drug Discovery Chemists & Process Engineers

Product Focus: Ethyl 3-(tert-butyl)isoxazole-5-carboxylate

Welcome to the technical support hub for isoxazole scaffold synthesis. This guide addresses the specific challenges of constructing sterically demanding 3,5-disubstituted isoxazoles via [3+2] cycloaddition. Unlike generic protocols, this module focuses on the regiochemical control required by the tert-butyl group and the suppression of dimerization pathways .

Module 1: The Synthetic Pathway & Mechanistic Logic

The most robust route to Ethyl 3-(tert-butyl)isoxazole-5-carboxylate is the Huisgen 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ) with an alkyne.

The Core Workflow
  • Precursor Formation: Chlorination of pivalaldehyde oxime.

  • Dipole Generation: Base-mediated dehydrohalogenation to form the reactive tert-butyl nitrile oxide.

  • Cycloaddition: Trapping the dipole with ethyl propiolate (ethyl 2-propynoate).

IsoxazoleSynthesis Pivalaldehyde Pivalaldehyde (Starting Material) Oxime Pivalaldehyde Oxime Pivalaldehyde->Oxime NH2OH·HCl Base Chlorooxime Hydroximinoyl Chloride Oxime->Chlorooxime NCS DMF/DCM NitrileOxide t-Butyl Nitrile Oxide (In Situ) Chlorooxime->NitrileOxide TEA (Base) -HCl Furoxan Furoxan Dimer (Major Byproduct) NitrileOxide->Furoxan High Conc. (Dimerization) Target Ethyl 3-(t-butyl) isoxazole-5-carboxylate NitrileOxide->Target Ethyl Propiolate [3+2] Cycloaddition Isomer 3,4-Isomer (Minor Byproduct) NitrileOxide->Isomer Regio-error

Figure 1: Mechanistic pathway highlighting the critical competition between productive cycloaddition and destructive dimerization (Furoxan formation).

Module 2: Critical Reagent Preparation (Troubleshooting)

Q: My hydroximinoyl chloride (chlorooxime) precursor is an oil/unstable. How do I handle it?

A: The chlorooxime intermediate (N-hydroxy-2,2-dimethylpropanimidoyl chloride) is thermally unstable and prone to hydrolysis.

Protocol Adjustment: Use N-Chlorosuccinimide (NCS) rather than chlorine gas. NCS provides a controlled source of "Cl+" and avoids over-chlorination.

  • Solvent: Use DMF (Dimethylformamide). It stabilizes the intermediate better than DCM for this specific step.

  • Temperature: Maintain reaction between 0°C and 25°C. Do not heat.

  • Workup: Wash thoroughly with water to remove succinimide byproduct. If the chlorooxime is an oil, use it immediately in the next step without distillation. Distillation often leads to explosive decomposition.

Technical Insight: The tert-butyl group provides steric bulk that stabilizes the chlorooxime slightly more than linear alkyls, but it remains sensitive to acid-catalyzed degradation.

Module 3: The Cycloaddition Step (Optimization)

Q: I am observing low yields and a significant amount of a crystalline byproduct. What is it?

A: The byproduct is likely 3,4-di-tert-butylfuroxan , formed by the dimerization of the nitrile oxide. This occurs when the concentration of the nitrile oxide is too high relative to the dipolarophile (alkyne).

The "High-Dilution" Solution: You must ensure the nitrile oxide reacts with the alkyne faster than it reacts with itself.

  • Method: Do not add the base (Triethylamine) all at once.

  • Protocol: Dissolve the Chlorooxime and Ethyl Propiolate (1.2 - 1.5 equiv) in the solvent. Slowly add TEA (dissolved in solvent) via a syringe pump over 4–6 hours.

  • Why: This keeps the instantaneous concentration of the nitrile oxide low (steady-state approximation), statistically favoring the collision with the alkyne (Target) over another nitrile oxide molecule (Furoxan).

Q: How do I ensure I get the 5-carboxylate (Target) and not the 4-carboxylate?

A: Regioselectivity in nitrile oxide cycloadditions is governed by both sterics and electronics.

  • Sterics: The tert-butyl group is massive. It strongly disfavors the formation of the 3,4-isomer because that would place the bulky t-butyl group adjacent to the ester group (1,2-interaction). The 3,5-isomer (1,3-interaction) is sterically relieved.

  • Electronics: Ethyl propiolate is an electron-deficient dipolarophile. The nucleophilic carbon of the dipole (the C attached to the t-butyl) prefers to attack the beta-carbon of the alkyne.

Data: Solvent Influence on Regioselectivity While the t-butyl group drives the selectivity, solvent polarity can fine-tune the ratio.

SolventDielectric ConstantEst. 3,5 : 3,4 RatioRecommendation
DCM 8.9~95 : 5Recommended (Standard)
Toluene 2.4~90 : 10Good for high temp, but lower selectivity
Ethanol 24.5~92 : 8Green alternative, but ester transesterification risk
Water 80.1>98 : 2Excellent selectivity (hydrophobic effect) but poor solubility

Recommendation: Use DCM (Dichloromethane) or t-Butyl Methyl Ether (TBME) . They offer the best balance of solubility for the lipophilic t-butyl precursor and high regioselectivity.

Module 4: Purification & Analysis

Q: How do I distinguish the 3,5-isomer from the 3,4-isomer by NMR?

A: Proton NMR (


H NMR) is the definitive method.
  • 3,5-Isomer (Target): The ring proton is at position C4 . It typically appears as a sharp singlet between

    
     6.5 – 6.9 ppm .
    
  • 3,4-Isomer (Impurity): The ring proton is at position C5 . Due to the adjacent oxygen in the ring, it is more deshielded, typically appearing downfield at

    
     8.2 – 8.8 ppm .
    
Q: The furoxan byproduct co-elutes with my product. How do I separate them?

A: Furoxans are much less polar than the corresponding isoxazole esters.

  • TLC: The furoxan will have a significantly higher

    
     in Hexanes/EtOAc mixtures.
    
  • Flash Chromatography: Use a gradient starting with 100% Hexanes (or Heptane) to elute the furoxan first. The isoxazole ester usually elutes around 10-20% EtOAc/Hexanes.

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose yield issues during the cycloaddition phase.

Troubleshooting Problem Issue: Low Yield (<50%) CheckByproduct Analyze Crude NMR/TLC for Byproducts Problem->CheckByproduct FuroxanPresent Major Byproduct: Furoxan (Dimer) CheckByproduct->FuroxanPresent IsomerPresent Major Byproduct: 3,4-Isomer CheckByproduct->IsomerPresent NoReaction Recovered Starting Material CheckByproduct->NoReaction Solution1 Fix: Decrease Base Addition Rate Increase Alkyne Equivalents (to 2.0) FuroxanPresent->Solution1 Solution2 Fix: Switch Solvent to DCM Lower Reaction Temp IsomerPresent->Solution2 Solution3 Fix: Check NCS Quality Ensure Chlorooxime formation NoReaction->Solution3

Figure 2: Diagnostic workflow for optimizing reaction yield.

References

  • Organic Syntheses. "Preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates" (General NCS/Oxime protocols). Org.[1][2][3][4] Synth.2002 , 79, 125. Link

  • Rahman, P. et al. "Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity."[5] World Journal of Organic Chemistry, 2017 , 5, 6-10.[5] Link

  • BenchChem. "Synthesis of Ethyl 3-hydroxyisoxazole-5-carboxylate" (Analogous protocols for 3,5-disubstitution). Link

  • Organic Chemistry Portal. "N-Chlorosuccinimide (NCS) in Organic Synthesis." Link

  • Jasiński, R. "On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction." Molecules, 2023 .[4] (Mechanistic insights on regioselectivity). Link

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Optimization

How to minimize byproduct formation in isoxazole synthesis

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in isoxazole synthesis. Isoxazoles are a vital class of five-membered heterocyclic compounds, foundational to numerous pharmaceuticals and bioactive molecules.[1][2][3] However, their synthesis is often plagued by the formation of stubborn byproducts that can complicate purification and significantly reduce yields.

This document moves beyond simple protocols to explain the causality behind common side reactions and provides actionable strategies to ensure the integrity and efficiency of your synthesis.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to isoxazoles and their most common byproducts?

A1: The two most versatile and widely adopted methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation reaction of hydroxylamine with 1,3-dicarbonyl compounds.[4] Each route has a characteristic byproduct profile.

  • 1,3-Dipolar Cycloaddition: This powerful method involves the reaction of an in situ generated nitrile oxide with an alkyne. The most significant byproduct is the furoxan (a 1,2,5-oxadiazole-2-oxide), which arises from the dimerization of the highly reactive nitrile oxide intermediate.[4][5] Another common issue is the formation of regioisomers when using unsymmetrical alkynes.[6]

  • Condensation with 1,3-Dicarbonyls: This classic method involves reacting hydroxylamine with a 1,3-dicarbonyl compound. The primary challenge here is controlling regioselectivity when using an unsymmetrical dicarbonyl, which can lead to a mixture of two isomeric isoxazoles.[5] Incomplete cyclization or dehydration can also leave behind oxime or isoxazoline intermediates.

Isoxazole_Synthesis_Routes cluster_0 Main Synthetic Pathways start Target: Isoxazole method1 1,3-Dipolar Cycloaddition start->method1 method2 Condensation Reaction start->method2 reactants1 Nitrile Oxide + Alkyne method1->reactants1 reactants2 1,3-Dicarbonyl + Hydroxylamine method2->reactants2 byproduct1 Key Byproducts: • Furoxan Dimers • Regioisomers reactants1->byproduct1 byproduct2 Key Byproducts: • Regioisomers • Incomplete Cyclization Products reactants2->byproduct2

Caption: Overview of major isoxazole synthesis pathways and their associated byproducts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and a validated solution.

Problem 1: My 1,3-dipolar cycloaddition reaction is yielding significant amounts of furoxan dimer.

Q: I've confirmed the presence of a furoxan byproduct via mass spectrometry, and my desired isoxazole yield is very low. What is happening and how can I fix it?

A: Cause & Mechanism: This is the most common failure mode in this synthesis. Nitrile oxides are highly reactive intermediates that readily undergo a [3+3] dimerization to form stable furoxans.[5][7] This is a second-order reaction, meaning its rate is proportional to the square of the nitrile oxide concentration. The desired cycloaddition with your alkyne is also a second-order reaction, but it is bimolecular (dependent on both nitrile oxide and alkyne concentrations). Therefore, if the concentration of the nitrile oxide is too high at any point, it will preferentially react with itself rather than the alkyne.

Solutions:

  • Slow Addition/Controlled Generation: The most effective strategy is to maintain a very low, steady-state concentration of the nitrile oxide. Generate it in situ by slowly adding the base (e.g., triethylamine) to a solution of the hydroximoyl chloride (or aldoxime) precursor and the alkyne.[4] This ensures that any nitrile oxide molecule that forms is more likely to encounter an alkyne molecule before it can find another nitrile oxide.

  • Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkyne dipolarophile.[4] This statistically increases the probability of the desired cycloaddition over dimerization.

  • Temperature Control: While higher temperatures can increase the rate of cycloaddition, they can also accelerate dimerization. Optimization is key. It is often best to generate the nitrile oxide at a lower temperature (e.g., 0 °C or room temperature) to control its formation and then gently heat the reaction to drive the cycloaddition to completion.[4]

Low_Yield_Troubleshooting start Low Yield in 1,3-Dipolar Cycloaddition check_byproduct Is Furoxan Dimer the Major Byproduct? start->check_byproduct solution_dimer Cause: High Nitrile Oxide Concentration Solutions: 1. Slow-add base/precursor 2. Use excess alkyne (1.1-1.2 eq.) 3. Optimize temperature check_byproduct->solution_dimer Yes check_starting_material Are Starting Materials Degraded or Impure? check_byproduct->check_starting_material No solution_sm Action: • Purify starting materials • Verify precursor stability • Protect sensitive groups check_starting_material->solution_sm Yes check_conditions Review Reaction Conditions: • Inefficient nitrile oxide generation? • Poor reactant solubility? • Suboptimal temperature? check_starting_material->check_conditions No

Caption: Troubleshooting workflow for low yield in 1,3-dipolar cycloaddition reactions.

Problem 2: My reaction produces a mixture of two regioisomers that are difficult to separate.

Q: I am reacting an unsymmetrical alkyne (or an unsymmetrical 1,3-dicarbonyl) and obtaining a nearly 1:1 mixture of the 3,4- and 3,5-disubstituted isoxazoles. How can I control the regioselectivity?

A: Cause & Mechanism: Regioselectivity is governed by a delicate balance of steric and electronic factors in the transition state.[5] In 1,3-dipolar cycloadditions, this is explained by Frontier Molecular Orbital (FMO) theory, where the preferred isomer results from the strongest interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[8] In condensation reactions, the two carbonyls of an unsymmetrical 1,3-dicarbonyl exhibit different electrophilicities, and the initial nucleophilic attack by hydroxylamine can occur at either site.

Solutions:

  • Modify Reaction Conditions:

    • Solvent Polarity: The solvent can stabilize one transition state over the other. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol).[4][5]

    • Catalysis: For 1,3-dipolar cycloadditions with terminal alkynes, copper(I) catalysis often provides excellent regioselectivity for the 3,5-disubstituted product.[9] For condensation reactions, adjusting the pH can modulate the reactivity of the carbonyl groups; acidic conditions often favor one isomer.[5]

    • Temperature: Varying the temperature can sometimes favor one isomer, as the activation energies for the two competing pathways may differ. A systematic screen from room temperature to reflux is recommended.[4]

  • Substrate Modification:

    • Steric Hindrance: Increase the steric bulk on one of the directing groups of your alkyne or dicarbonyl. This can physically block one pathway, favoring the formation of the less hindered regioisomer.

    • Electronic Effects: Alter the electronic properties of your substrates. For example, in the condensation of a β-ketoester, the ketone is generally more electrophilic than the ester carbonyl, directing the initial attack. Using β-enamino diketones instead of the dicarbonyl itself can also provide superior regiochemical control.[5]

ParameterEffect on RegioselectivityRecommended Action
Solvent Can stabilize polar transition states, influencing the HOMO-LUMO energy gap.Screen solvents of varying polarity (e.g., Toluene, THF, MeCN, EtOH).[4]
Catalyst Can coordinate to reactants, altering their electronic properties and sterically directing the approach.For terminal alkynes, try Cu(I) catalysis.[9] For condensations, try adding a Lewis acid (e.g., BF₃·OEt₂).[5]
Temperature Can overcome the activation energy barrier for a less favorable pathway.Screen a range of temperatures; lower temperatures often increase selectivity.
Substituents Steric bulk and electron-donating/withdrawing properties directly control the reaction pathway.Modify substituents on the alkyne or dicarbonyl to enhance steric or electronic bias.[5]
Validated Experimental Protocols
Protocol 1: Minimizing Furoxan Formation in a 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a 3,5-disubstituted isoxazole from a hydroximoyl chloride and a terminal alkyne, optimized to minimize dimerization.

  • Reactant Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the terminal alkyne (1.1 mmol) and the hydroximoyl chloride precursor (1.0 mmol) in anhydrous THF (20 mL).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Slow Addition of Base: Prepare a solution of triethylamine (1.2 mmol) in anhydrous THF (10 mL) and load it into the dropping funnel. Add the triethylamine solution dropwise to the stirred reaction mixture over a period of 2-3 hours.

    • Causality Check: This slow addition is the critical step. It ensures the in situ generated nitrile oxide is consumed by the excess alkyne immediately upon formation, preventing its concentration from rising to a level where dimerization becomes significant.[4]

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, filter the mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired isoxazole.

Protocol 2: Regiocontrolled Synthesis from a β-Ketoester

This protocol describes the condensation of hydroxylamine with ethyl benzoylacetate to selectively form 3-phenyl-isoxazol-5-one.

  • Reactant Setup: In a round-bottom flask, dissolve ethyl benzoylacetate (10 mmol) and hydroxylamine hydrochloride (11 mmol) in ethanol (30 mL).

  • Base Addition: Add sodium acetate (12 mmol) to the solution and stir at room temperature.

    • Causality Check: The reaction between a β-ketoester and hydroxylamine typically proceeds with the hydroxylamine's nitrogen atom attacking the more electrophilic ketone carbonyl, and the hydroxylamine's oxygen atom attacking the ester carbonyl, leading to the 3-aryl-isoxazol-5-one regioisomer.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the disappearance of starting material by TLC.

  • Workup and Purification: Cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into ice-cold water (100 mL). Collect the resulting precipitate by suction filtration, wash with cold water, and dry under vacuum to yield the product.

References
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. [Link]

  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2025). ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (n.d.). RSC Publishing. [Link]

  • Optimization of the reaction conditions for the synthesis of isoxazole. (n.d.). ResearchGate. [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, py. (n.d.). SpringerLink. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Nano Bulletin. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PMC. [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline... (2016). PubMed. [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines... (2025). MDPI. [Link]

  • Optimization of reaction conditions for the synthesis of isoxazole derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023). Asian Journal of Research in Chemistry. [Link]

  • Synthesis of isoxazoles 76–78. Reaction conditions: i) benzene, r.t.,... (n.d.). ResearchGate. [Link]

  • Synthesis of isoxazolidine derivatives from N-substituted hydroxylamines and α,Β-unsaturated ketones. (n.d.). ResearchGate. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition... (2022). Beilstein Journals. [Link]

  • One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. (n.d.). Organic Chemistry Portal. [Link]

  • Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. (n.d.). Google Books.
  • Proposed mechanism for the dimerization of nitrile oxides to furoxans. (n.d.). ResearchGate. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis... (2023). MDPI. [Link]

  • van Leusen oxazole synthesis. (n.d.). ResearchGate. [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]

  • synthetic reactions using isoxazole compounds. (n.d.). HETEROCYCLES. [Link]

  • Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation of polychlorinated isoxazoles and application to organic synthesis. (n.d.). RCSI Repository. [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (n.d.). PMC. [Link]

  • Formation of α-hydroxycarbonyl and α-dicarbonyl compounds during degradation of monosaccharides. (n.d.). Czech Journal of Food Sciences. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing. [Link]

  • What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form? (2023). Quora. [Link]

  • Hydroxylamine NH2OH Uses (and Production). (2004). Sciencemadness Discussion Board. [Link]

  • THE STRUCTURES AND REACTIONS OF HYDROXYLAMINE. (n.d.). Zenodo. [Link]

  • Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. (2012). Henry Rzepa's Blog. [Link]

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Troubleshooting

Technical Support Center: Crystallization of Isoxazole Carboxylates

Welcome to the technical support center for the crystallization of isoxazole carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of isoxazole carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions, grounded in scientific principles and practical experience, to help you achieve high-quality, crystalline products.

Troubleshooting Guide

This section addresses specific issues you may encounter during your crystallization experiments in a question-and-answer format, providing step-by-step protocols and the rationale behind them.

Q1: My isoxazole carboxylate is "oiling out" instead of crystallizing upon cooling. What should I do?

A1: "Oiling out," the separation of a solute as a liquid phase instead of a solid, is a frequent challenge in crystallization, particularly when the compound's melting point is close to or below the boiling point of the solvent, or when supersaturation is too high.[1][2] This oily phase can trap impurities and hinder the formation of a crystalline solid.[2][3]

Oiling out occurs when the concentration of the solute exceeds the solubility limit to such an extent that the system enters a metastable liquid-liquid phase separation region before reaching the nucleation zone for solid crystals.[2] Factors contributing to this include rapid cooling, high initial concentration, and the presence of impurities that inhibit nucleation.[4]

  • Re-dissolution and Dilution: Gently reheat the mixture to redissolve the oil. Once a clear solution is obtained, add a small amount of the hot solvent (typically 10-20% of the original volume) to reduce the supersaturation level.[1]

  • Slow, Controlled Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a large, warm water bath that cools gradually can be effective. Slow cooling is critical for the formation of well-ordered crystal lattices.[1]

  • Induce Nucleation:

    • Scratching: If no crystals form upon cooling, gently scratch the inside of the flask at the solution's surface with a glass rod. This creates microscopic imperfections on the glass surface that can serve as nucleation sites.[1]

    • Seeding: The most reliable method to induce crystallization and control the polymorphic form is to add a few seed crystals of the pure isoxazole carboxylate to the slightly supersaturated solution.[5][6][7] This provides a template for crystal growth and helps to bypass the kinetic barrier for primary nucleation.[8] It is often recommended to add seeds about one-third of the way into the metastable zone.[5]

  • Solvent System Modification: If oiling out persists, the solvent system may be inappropriate.

    • Single Solvent: Choose a solvent in which the isoxazole carboxylate has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1] Isoxazoles, being polar compounds, tend to be more soluble in polar solvents like ethanol, methanol, and acetonitrile.[9]

    • Mixed Solvents (Anti-solvent Crystallization): Dissolve the compound in a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes slightly turbid (the cloud point), indicating the onset of precipitation. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[10][11][12]

G cluster_0 Anti-solvent Crystallization Protocol A 1. Dissolve isoxazole carboxylate in a minimal amount of a 'good' solvent (e.g., Ethanol, Acetone) B 2. Slowly add a miscible 'anti-solvent' (e.g., Water, Hexane) dropwise with stirring A->B C 3. Continue addition until slight turbidity persists (Cloud Point) B->C D 4. Add a few drops of the 'good' solvent to redissolve the precipitate C->D E 5. Allow the solution to cool slowly and stand undisturbed D->E F 6. Collect crystals by filtration E->F

Caption: A step-by-step workflow for anti-solvent crystallization.

Q2: No crystals are forming even after extended cooling. What are the likely causes and solutions?

A2: The failure of a compound to crystallize from a solution that is presumed to be supersaturated is a common issue that can stem from several factors.

Potential Cause Explanation Troubleshooting Steps
Insufficient Supersaturation The concentration of the isoxazole carboxylate may not have reached the level required for nucleation. This can happen if too much solvent was used initially.1. Evaporate Solvent: Gently warm the solution under a stream of nitrogen or use a rotary evaporator to remove some of the solvent. 2. Cool to Lower Temperatures: Place the flask in an ice bath or a refrigerator, ensuring the solvent doesn't freeze.
High Kinetic Barrier to Nucleation The molecules may have difficulty arranging themselves into a stable crystal lattice, even in a supersaturated state.1. Induce Nucleation: Use the scratching or seeding techniques described in Q1.[1][7] 2. Introduce a Heterogeneous Surface: Adding a small, inert solid like a speck of dust or a boiling chip can sometimes provide a surface for nucleation.
Inappropriate Solvent Choice The chosen solvent may be too good at solvating the isoxazole carboxylate, even at low temperatures, preventing it from precipitating.1. Change the Solvent System: Experiment with different solvents or solvent mixtures. A solvent that is too similar in polarity to the solute may be a poor choice for crystallization. 2. Utilize Anti-solvent Addition: As detailed in Q1, this method can be very effective at inducing precipitation.[11]
Presence of Soluble Impurities Impurities can interfere with the crystal growth process by adsorbing onto the crystal surface, thereby inhibiting further growth.[13][14]1. Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting crystallization.[15] 2. Reslurrying: If crystals do form but are impure, they can sometimes be purified by reslurrying in a solvent in which the impurities are soluble but the desired compound is not.[13]
Q3: My crystals are discolored or appear impure. How can I improve their purity?

A3: The purity of the final crystalline product is paramount. Discoloration or the presence of amorphous material often indicates trapped impurities or solvent.

  • Recrystallization: This is the most common method for purifying a solid. The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to form purer crystals. The soluble impurities will remain in the mother liquor.

  • Washing: After filtration, wash the collected crystals with a small amount of the cold crystallization solvent. This helps to remove any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.

  • Activated Carbon Treatment: If the discoloration is due to colored, high molecular weight impurities, these can often be removed by adding a small amount of activated carbon to the hot solution before filtration. The impurities adsorb onto the surface of the carbon. Use with caution, as activated carbon can also adsorb the desired product, reducing the yield.

  • Solvent Selection for Impurity Rejection: The choice of solvent can significantly impact impurity rejection.[14] A solvent system should be chosen where the impurities have a significantly different solubility profile from the target compound.

G cluster_0 Crystal Purification Workflow A Impure Crystals Obtained B Are the crystals discolored? A->B C Yes B->C Yes D No B->D No E Treat with Activated Carbon in hot solution, then filter C->E F Perform Recrystallization D->F E->F G Wash crystals with cold solvent F->G H Dry crystals under vacuum G->H I Analyze Purity (e.g., HPLC, NMR) H->I

Caption: A workflow for purifying crystalline isoxazole carboxylates.

Q4: I suspect I have different crystal forms (polymorphs). How can I control polymorphism and characterize the forms?

A4: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility, stability, and bioavailability.[16] Isoxazole-containing compounds have been noted to exhibit polymorphism.[17]

  • Seeding: This is the most effective method to obtain a specific, desired polymorph. By introducing seed crystals of the target form, you template the crystallization process to yield that form.[5][7] The seed crystals should be of high chemical and polymorphic purity.[7]

  • Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence which polymorph nucleates. Screening different solvents is essential.

  • Supersaturation and Cooling Rate: The level of supersaturation and the rate at which it is achieved can dictate which polymorph is formed. Generally, metastable forms are more likely to crystallize at high supersaturation and rapid cooling rates, while stable forms are favored by lower supersaturation and slow cooling.

A combination of analytical techniques is necessary to unambiguously identify and characterize different polymorphic forms.[18][19][20][21]

Technique Information Provided
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" for each crystalline form based on the diffraction pattern. It is the primary technique for identifying polymorphs.[16][20]
Differential Scanning Calorimetry (DSC) Measures the heat flow to or from a sample as a function of temperature. It can identify melting points, phase transitions, and differences in thermodynamic stability between polymorphs.[16]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature. It is useful for identifying solvates and hydrates.[16]
Infrared (IR) and Raman Spectroscopy Different polymorphs can exhibit different vibrational spectra due to variations in their crystal lattice and intermolecular interactions.[18][20]
Solid-State NMR (ssNMR) Provides information about the local chemical environment of atoms in the solid state, which can differ between polymorphs.[16][18]
Microscopy (e.g., Hot-Stage Microscopy) Allows for visual observation of crystal habit and can be used to observe phase transitions upon heating.[18]

Frequently Asked Questions (FAQs)

Q: How do I select an appropriate solvent for the crystallization of my isoxazole carboxylate?

A: A good crystallization solvent should dissolve the compound well when hot but poorly when cold.[1] For isoxazole carboxylates, which are generally polar, polar solvents like ethanol, methanol, acetonitrile, and ethyl acetate are often good starting points.[9][22] A systematic approach involves screening a range of solvents with varying polarities. A useful technique is to place a small amount of the compound in several test tubes, add a small volume of a different solvent to each, and observe the solubility at room temperature and upon heating.

Q: What is the importance of the cooling rate during crystallization?

A: The cooling rate directly influences the level of supersaturation. A slow cooling rate maintains a low level of supersaturation, which favors the growth of larger, more perfect crystals with higher purity.[1] Rapid cooling creates high supersaturation, which can lead to rapid nucleation of many small crystals, potential oiling out, or the formation of a metastable polymorph.

Q: Can impurities affect the shape (habit) of my crystals?

A: Yes, impurities can significantly alter the crystal habit. Impurities can selectively adsorb to specific crystal faces, inhibiting their growth and causing other faces to grow more rapidly.[14] This can lead to changes in the crystal's aspect ratio, for example, from prisms to needles.

Q: What is anti-solvent crystallization and when should I use it?

A: Anti-solvent crystallization is a technique where a second solvent (the anti-solvent), in which the compound is insoluble, is added to a solution of the compound in a "good" solvent.[10] This induces supersaturation and causes the compound to crystallize. It is particularly useful for compounds that are highly soluble in most common solvents at room temperature or are thermally sensitive and cannot be crystallized by cooling from a hot solution.[11]

Q: How much seed crystal should I use?

A: Typically, a very small amount of seed crystal is required, often just 1-2% of the total expected yield by weight.[6] The key is to have enough seed surface area to promote controlled crystal growth without causing massive secondary nucleation.[23] The seeds should be finely ground to provide a large number of nucleation sites and should be added as a slurry in the crystallization solvent to ensure good dispersion.[5][7]

References

  • Seeding: A Simple but Effective Method for Crystallisation Control - CatSci. (2021, August 25).
  • Seeding Studies For Crystallization - Improve Batch Consistency. (n.d.). Mettler Toledo.
  • Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purific
  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. (n.d.). White Rose Research Online.
  • Analytical techniques for studying and characterizing polymorphs. (n.d.). Oxford Academic.
  • Various techniques for study of Crystal Properties. (n.d.). Slideshare.
  • CRYSTAL CHARACTERIZ
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  • Crystallization by Antisolvent Addition and Cooling. (n.d.). SciSpace.
  • Need help with antisolvent crystallization of small molecule. (2025, July 26). Reddit.
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  • CN116283810A - A kind of preparation method of isoxazole compound. (n.d.).
  • Assessing the likelihood of polymorphism through hydrogen bond capabilities. (n.d.). CCDC.
  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (n.d.). FLORE.
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  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023, February 3). PMC.
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  • Recrystallization (help meeeeee). (2013, February 3). Reddit.
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  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.).
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Optimization

How to break emulsions during the workup of isoxazole synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address one of the most common and frustrating challenges encountered during the workup of isoxazole derivatives: the formation of persistent emulsions. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you achieve clean, efficient phase separations.

Troubleshooting Guide: Breaking Emulsions

This section is structured to provide a logical, step-by-step approach to dealing with emulsions, starting from the gentlest and most common techniques to more robust methods for stubborn cases.

Question: I've just performed an aqueous quench of my isoxazole reaction, and a thick, milky emulsion has formed in my separatory funnel. What should I do?

Answer:

The formation of an emulsion is a common issue that arises when two immiscible liquids, like your organic solvent and the aqueous wash, form a stable colloid instead of separating into two distinct layers.[1] This is often stabilized by fine solid particulates or surfactant-like species from the reaction mixture.[2][3]

The key is to approach this systematically. The following workflow is designed to break the emulsion while preserving your target isoxazole, which can be sensitive to harsh conditions.[4][5]

Workflow for Breaking Emulsions in Isoxazole Synthesis

Below is a decision-making flowchart. Start with "Initial Assessment" and follow the arrows based on the outcome of each step.

Emulsion_Workflow start Emulsion Observed in Separatory Funnel patience Step 1: Patience & Gentle Agitation • Let funnel stand undisturbed (15-30 min). • Gently swirl or roll the funnel. • Gently stir the interface with a glass rod. start->patience check1 Did the emulsion break or significantly resolve? patience->check1 salting_out Step 2: Salting Out • Add saturated NaCl solution (brine). • Alternatively, add solid NaCl or Na₂SO₄ and swirl gently. check1->salting_out No success Success! Proceed with layer separation, drying, and concentration. check1->success Yes check2 Did the emulsion break? salting_out->check2 solvent Step 3: Alter the Organic Phase • Add a small amount of a different, miscible organic solvent (e.g., a splash of THF or ethanol to an EtOAc extraction). • Dilute the organic layer (5-10x) with the primary extraction solvent. check2->solvent No check2->success Yes check3 Did the emulsion break? solvent->check3 ph_adjust Step 4: Cautious pH Adjustment CAUTION: Isoxazoles can be base-labile. • If workup is basic, add dilute acid (e.g., 1M HCl) dropwise to neutralize. • If workup is acidic, add dilute base (e.g., sat. NaHCO₃) dropwise. • Avoid pH > 9. check3->ph_adjust No check3->success Yes check4 Did the emulsion break? ph_adjust->check4 filtration Step 5: Physical Removal of Solids • Filter the entire mixture through a pad of Celite® or glass wool. • Rinse the pad with fresh organic solvent. • Return filtrate to the separatory funnel. check4->filtration No check4->success Yes check5 Did the emulsion break? filtration->check5 mechanical Step 6: Mechanical Force • Transfer mixture to centrifuge tubes. • Centrifuge for 5-10 minutes. • Alternatively, place in an ultrasonic bath. check5->mechanical No check5->success Yes mechanical->success Usually Effective failure Problem Persists Consider re-workup: Evaporate solvent and re-dissolve residue in a different extraction solvent. mechanical->failure Rarely

Caption: Decision workflow for breaking emulsions during isoxazole workup.

Question: Can you provide more detail on the most effective techniques mentioned in the workflow?

Answer:

Certainly. Here is a more detailed explanation of the primary methods, their mechanisms, and specific protocols.

Technique 1: Salting Out
  • Why it works: This is often the most effective first step for chemical intervention. Emulsions are stabilized by a certain level of miscibility or interaction between the organic and aqueous phases. Adding a salt like sodium chloride (NaCl) dramatically increases the ionic strength of the aqueous layer.[4][6] This reduces the solubility of organic compounds in the aqueous phase and disrupts the electrostatic interactions that can stabilize emulsion droplets, forcing the two phases to separate.[7]

  • Protocol:

    • Prepare a saturated solution of NaCl in water (brine).

    • Add a volume of brine equal to about 10-20% of the aqueous layer volume to the separatory funnel.

    • Do not shake vigorously. Instead, gently invert the funnel several times to allow the salt to distribute.

    • Allow the funnel to stand and observe for separation. You may see the salt solution channeling through the emulsion as it breaks.[5]

Technique 2: Filtration through Celite®
  • Why it works: Many stubborn emulsions, particularly in reaction workups, are Pickering emulsions—stabilized by fine, insoluble solid particles that accumulate at the oil-water interface.[2] These solids can be unreacted starting materials, byproducts, or salts. Celite® (diatomaceous earth) is an inert, porous filtration aid that can physically trap these fine particulates, removing the stabilizing agent and allowing the liquid droplets to coalesce.[2]

  • Protocol:

    • Prepare a filtration plug: Place a small piece of cotton or glass wool at the bottom of a Büchner or Hirsch funnel.

    • Add a 1-2 cm layer of Celite® over the cotton/wool.

    • Wet the pad with your organic extraction solvent and apply gentle vacuum to compact it.

    • Pour the entire emulsified mixture through the Celite® pad under vacuum.

    • Rinse the original flask and the Celite® pad with a small amount of fresh organic solvent to ensure all of your product is collected.

    • Transfer the filtrate back to a clean separatory funnel. The layers should now separate cleanly.[2][8]

Technique 3: Centrifugation
  • Why it works: Centrifugation is a highly effective mechanical method that applies a strong centrifugal force to the mixture.[5][9] This force greatly accelerates the natural process of gravity-based separation, compelling the denser aqueous phase and any suspended solids to form a tight pellet at the bottom of the tube, while the less dense organic layer rises to the top.[10] It is often considered the most reliable method for breaking very tight emulsions.[5]

  • Protocol:

    • Divide the emulsified mixture among appropriately sized centrifuge tubes. Ensure the tubes are balanced.

    • Centrifuge the tubes for 5-10 minutes at a moderate speed (e.g., 2000-4000 rpm). Higher speeds are generally more effective.[11]

    • After centrifugation, you should see three distinct layers: the top organic layer, the bottom aqueous layer, and often a small solid pellet at the very bottom.

    • Carefully pipette the desired organic layer out of the tubes.

TechniqueMechanism of ActionSuitability for Isoxazole WorkupCautions & Considerations
Patience/Gentle Swirling Allows time for gravity to act on the dispersed droplets to coalesce.HighThe simplest and least invasive method; always try first.[5][9]
Salting Out (Brine) Increases ionic strength of the aqueous phase, reducing mutual solubility.[4][7]HighVery effective and generally safe for the isoxazole ring.
pH Adjustment Neutralizes acidic or basic species that may be acting as surfactants.[7][9]ModerateHigh risk. The isoxazole N-O bond can be cleaved by strong bases (pH > 9).[4][5] Proceed with extreme caution and use dilute reagents.
Filtration (Celite®) Physically removes solid particles that stabilize the emulsion interface.[2][8]HighExcellent for emulsions caused by suspended solids.
Solvent Addition/Dilution Changes the polarity and viscosity of the organic phase to disrupt the emulsion.[4][7]HighGenerally safe, but will increase the total volume to be evaporated later.
Heating Reduces viscosity and can disrupt surfactant films.[7]LowNot recommended due to the increased rate of base-catalyzed decomposition of isoxazoles at higher temperatures.[5]
Centrifugation Applies mechanical force to accelerate phase separation.[5][9]HighVery effective, often considered a surefire method if available.[5]

Frequently Asked Questions (FAQs)

Q1: Why are emulsions so common in isoxazole synthesis workups?

A1: Several factors specific to common isoxazole synthetic routes contribute to emulsion formation:

  • Use of Hydroxylamine: Syntheses often employ hydroxylamine hydrochloride (NH₂OH·HCl).[8][12] This salt and its corresponding free base can interact at the phase interface. Furthermore, it is sometimes used with bases like NaOH or KOH, which can form soaps if any fatty acid impurities are present.

  • In Situ Reagent Generation: Methods like 1,3-dipolar cycloadditions often generate the reactive species (e.g., a nitrile oxide) in situ.[4][13] This can lead to a complex mixture of starting materials, intermediates, and byproducts like furoxans, which can complicate the workup.[4]

  • Precipitation During Quench: Many protocols call for pouring the reaction mixture into crushed ice or cold water.[4] This rapid temperature and polarity change can cause fine, insoluble byproducts or starting materials to precipitate, creating the ideal conditions for a solid-stabilized Pickering emulsion.

Q2: What are the best preventative measures to avoid emulsions in the first place?

A2: Prevention is always better than treatment.[6] Consider these strategies for your next synthesis:

  • Gentle Mixing: When performing the extraction, do not shake the separatory funnel vigorously. Instead, use gentle, repeated inversions to mix the layers. This reduces the shear force that creates fine droplets.[6]

  • Pre-emptive Salting: If you know a particular reaction is prone to emulsions, add brine or solid NaCl to the aqueous solution before adding it to the organic layer.[5][9]

  • Solvent Choice: Chlorinated solvents like dichloromethane (DCM) are known offenders for causing emulsions, especially when extracting basic solutions.[2] If your protocol allows, consider using a less problematic solvent like ethyl acetate.

  • Pre-Workup Filtration: If you observe solids in your reaction mixture before the workup, consider filtering the crude mixture (e.g., through Celite®) to remove them before adding the aqueous solution.

Q3: My isoxazole is sensitive to acid. Are there any special precautions?

A3: While the isoxazole ring is more commonly known for its base sensitivity, some derivatives can be labile to strong acids. If you need to break an emulsion and suspect acid sensitivity:

  • Prioritize non-chemical methods: Patience, salting out, filtration, and centrifugation are all safe options.

  • Use a milder base for neutralization, such as a saturated sodium bicarbonate (NaHCO₃) solution, and add it slowly and carefully to avoid gas buildup.

  • Avoid using strong bases like NaOH or KOH for pH adjustments.

Q4: I filtered through Celite®, but the emulsion came back after I returned it to the separatory funnel. What happened?

A4: This is a rare but possible scenario that suggests the emulsion is not stabilized by solids but rather by soluble, surfactant-like molecules. In this case, the primary stabilizing factor is chemical, not physical. You should proceed to the chemical methods in the workflow, such as salting out or cautious pH adjustment, which are more likely to be effective.

References
  • AZoM (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Spectro Scientific (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • Chem Reactor (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]

  • University of Rochester (n.d.). Workup: How to Manage an Emulsion. [Link]

  • LCGC International (2025). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Claisen, L. (1903). On the synthesis of isoxazoles. Berichte der deutschen chemischen Gesellschaft, 36(3), 3664-3673.
  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). A regioselective, experimentally convenient one-pot copper(I)-catalyzed procedure for the synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]

  • Walia, R., Hedaitullah, M., et al. (2012). A novel series of Isoxazole and benzodiazepine derivatives. Journal of Pharmacy Research, 5(8), 4134-4137. (Referenced in "A review of isoxazole biological activity and present synthetic techniques").
  • Dou, G., Xu, P., Li, Q., Xi, Y., Huang, Z., & Shi, D. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645–13653. [Link]

  • Kalgutkar, A. S., Nguyen, H. T., Vaz, A. D., & Murray, J. C. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 31(10), 1240-1250. [Link]

  • Riera, F. A., Alvarez, R. M., & Coca, J. (2001). Centrifugal Separation Efficiency in the Treatment of Waste Emulsified Oils. Industrial & Engineering Chemistry Research, 40(5), 1346–1351. [Link]

  • University of Rochester (n.d.). Tips & Tricks: Emulsions. [Link]

  • SPE/JPT (2016). Preventing Emulsions by Mitigating Solids. [Link]

  • University of Rochester (n.d.). How To: Manage an Emulsion. [Link]

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link]

  • MedSolut AG (2022). Separation of Mixtures by Centrifugation: Complete Guide. [Link]

  • Organic Chemistry Portal (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Organic Chemistry Portal (n.d.). Isoxazole synthesis. [Link]

  • Wikipedia (n.d.). 1,3-Dipolar cycloaddition. [Link]

  • Kashima, C., et al. (1986). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan, 44(2), 130-141. [Link]

  • Kalgutkar, A. S., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide.... ResearchGate. [Link]

  • Wikipedia (n.d.). 1,3-Dipolar cycloaddition. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Metabolic Stability Assessment of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate Derivatives

Executive Summary Ethyl 3-(tert-butyl)isoxazole-5-carboxylate represents a classic medicinal chemistry scaffold where the isoxazole ring serves as a stable linker, but the ethyl ester functionality introduces a significa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(tert-butyl)isoxazole-5-carboxylate represents a classic medicinal chemistry scaffold where the isoxazole ring serves as a stable linker, but the ethyl ester functionality introduces a significant metabolic liability. While the tert-butyl group provides necessary lipophilicity and steric bulk, the ethyl ester is highly susceptible to rapid hydrolysis by carboxylesterases (CES1 and CES2) in plasma and liver, often rendering the molecule a "soft drug" or a prodrug rather than a stable chemical probe.

This guide objectively compares the parent compound against three strategic derivatives designed to mitigate this instability: sterically hindered esters , amides , and heterocyclic bioisosteres .

Part 1: The Metabolic Challenge (Mechanistic Analysis)

The primary failure mode for the parent compound is Phase I Hydrolysis , not Oxidative Metabolism (CYP450).

  • The Liability (Ethyl Ester): The carbonyl carbon of the ethyl ester is electrophilic and sterically accessible. In human plasma and liver microsomes, hydrolases attack this site, converting the lipophilic ester into the polar, often inactive, carboxylic acid metabolite.

  • The Scaffold (Isoxazole): The 3-(tert-butyl)isoxazole core is generally robust. The tert-butyl group prevents metabolic attack on the 3-position. Ring opening (reductive metabolism) is theoretically possible but kinetically much slower than ester hydrolysis.

Visualizing the Instability

The following diagram illustrates the competing metabolic pathways, highlighting the dominance of hydrolysis.

MetabolicPathways Parent Ethyl 3-(tert-butyl) isoxazole-5-carboxylate Acid Major Metabolite: Carboxylic Acid (Inactive/Excreted) Parent->Acid RAPID HYDROLYSIS (CES1/CES2, Plasma Esterases) Hydroxy Minor Metabolite: Hydroxy-tert-butyl (CYP450 Oxidation) Parent->Hydroxy Slow Oxidation (CYP3A4) RingOpen Rare Metabolite: Ring Scission (Reductive) Parent->RingOpen Negligible (Reductive)

Caption: Figure 1. Metabolic fate of the parent compound.[1] Note the rapid hydrolysis pathway (Red) dominates over oxidative clearance (Green).

Part 2: Comparative Analysis of Derivatives

To improve metabolic stability (


), we compare the parent ethyl ester against three structural modifications.
The Steric Shield: Isopropyl Ester Derivative
  • Strategy: Replacing the ethyl group with an isopropyl group.

  • Mechanism: The branched methyl groups create steric hindrance around the carbonyl carbon, obstructing the active site of carboxylesterases.

  • Verdict: Moderate improvement. Useful if the ester function is required for binding.

The Stable Linker: N-Methyl Amide Derivative
  • Strategy: Replacing the ester (-COO-) with an amide (-CONH-).

  • Mechanism: Amides are significantly more resistant to hydrolysis than esters due to resonance stabilization of the C-N bond.

  • Verdict: High stability.[2] However, this introduces a Hydrogen Bond Donor (HBD), which may alter permeability or target binding.

The Bioisostere: 1,2,4-Oxadiazole Derivative
  • Strategy: Replacing the ester group entirely with a 5-membered heteroaromatic ring (1,2,4-oxadiazole).

  • Mechanism: This "non-classical bioisostere" mimics the geometry and electron distribution of the ester but lacks the hydrolyzable carbonyl bond.

  • Verdict: Superior stability. Maintains lipophilicity without the hydrolytic liability.

Comparative Performance Data (Representative)

Data below represents typical kinetic profiles for this scaffold in Human Liver Microsomes (HLM).

Compound ClassModificationHLM

(min)

(

L/min/mg)
Primary Clearance Mechanism
Parent Ethyl Ester< 5 > 200 (High)Ester Hydrolysis (CES1)
Derivative A Isopropyl Ester15 - 25 50 - 80 (Mod)Slower Hydrolysis
Derivative B N-Methyl Amide> 60 < 15 (Low)CYP450 Oxidation (tert-butyl)
Derivative C 1,2,4-Oxadiazole> 120 < 10 (Low)CYP450 Oxidation (Slow)

Part 3: Validated Experimental Protocols

To generate the data above, you must run a Self-Validating Screening Cascade .

Protocol A: Plasma Stability Assay (The "Esterase Check")

Since esters are unstable in blood, microsomal assays alone are insufficient. You must test in plasma.

Objective: Determine half-life in the presence of plasma esterases. Reagents: Pooled Human Plasma (heparinized), Propantheline (Positive Control).

  • Preparation: Pre-warm plasma to 37°C.

  • Initiation: Spike test compound (1

    
    M final) into plasma (0.5% DMSO max).
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer to 200

    
    L ice-cold Acetonitrile (containing Internal Standard). Critical:  Acidify the quench solution (1% Formic Acid) to stabilize the ester and prevent non-enzymatic hydrolysis during analysis.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Protocol B: Microsomal Stability Assay (Phase I)

Differentiates between CYP-mediated oxidation and esterase-mediated hydrolysis.

Objective: Calculate Intrinsic Clearance (


).
System:  Human Liver Microsomes (HLM), 0.5 mg/mL protein.[3]

Step-by-Step Workflow:

  • Incubation Mix: Phosphate buffer (100 mM, pH 7.4) + Microsomes.[2][4][5][6] Pre-incubate at 37°C for 5 min.

  • Control Arm (No NADPH): Add compound without NADPH cofactor.

    • Interpretation: If clearance is observed here, it confirms hydrolysis (esterases do not need NADPH).

  • Test Arm (+ NADPH): Add compound + NADPH regenerating system.

    • Interpretation: Clearance here represents Total Metabolism (CYP + Esterase).

  • Timepoints: 0, 5, 10, 20, 30, 60 min.

  • Calculation: Plot ln(% Remaining) vs. Time. Slope =

    
    .
    
    
    
    
    
    

Part 4: Screening Decision Tree

Use this logic flow to determine if your derivative has solved the stability problem.

ScreeningCascade Start Synthesize Derivative PlasmaAssay Assay 1: Plasma Stability (Human/Rat) Start->PlasmaAssay UnstablePlasma Unstable (<30 min)? PlasmaAssay->UnstablePlasma Discard STOP: Liability Persists (Prodrug Potential Only) UnstablePlasma->Discard Yes MicrosomeAssay Assay 2: HLM Stability (+/- NADPH) UnstablePlasma->MicrosomeAssay No (Stable) CheckCofactor Degradation without NADPH? MicrosomeAssay->CheckCofactor HydrolysisIssue Issue: Esterase Susceptibility Action: Increase Steric Bulk CheckCofactor->HydrolysisIssue Yes OxidationIssue Issue: CYP Oxidation Action: Fluorinate tert-butyl CheckCofactor->OxidationIssue No (Only with NADPH) Stable SUCCESS: Stable Lead (Proceed to PK) OxidationIssue->Stable If t1/2 > 60m

Caption: Figure 2. Integrated screening cascade for isoxazole esters. Note the early "Kill Step" at the plasma assay stage.

References

  • Food and Drug Administration (FDA). (2020).[7] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.[Link]

  • Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 18: Metabolic Stability. Elsevier. [Link]

  • Williams, E. T., et al. (2004). In Vitro Metabolic Stability in Drug Discovery: A Review of Assays and Criteria. Current Drug Metabolism. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discussion of Oxadiazoles as ester bioisosteres). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate

This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate. As a biologically active heterocyclic compound, its handling and disposal demand rig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate. As a biologically active heterocyclic compound, its handling and disposal demand rigorous adherence to established protocols to ensure the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, empowering researchers to manage chemical waste with confidence and integrity.

Hazard Assessment and Characterization

Table 1: Anticipated Hazard Profile of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate

PropertyAnticipated CharacteristicRationale & Safety Implication
Physical State Likely a solid or liquid at room temperature.Determines appropriate spill control and storage methods.
Toxicity Assumed to be harmful if swallowed, inhaled, or in contact with skin.[6][7][8]Requires the use of comprehensive Personal Protective Equipment (PPE) to prevent exposure.
Environmental Hazard Presumed to be very toxic to aquatic life with long-lasting effects.[6]Strict prohibition of drain disposal. Environmental release must be avoided to prevent harm to ecosystems.[9][10]
Chemical Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[8][11]Dictates strict segregation from incompatible chemicals in waste streams to prevent violent reactions or the release of toxic gases.[12][13]

Essential Safety and Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, a thorough risk assessment must be conducted. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates minimizing chemical exposure through engineering controls, administrative practices, and PPE.[14][15][16][17]

  • Engineering Controls : All handling and preparation of waste should occur within a certified chemical fume hood to minimize inhalation exposure.[15][18]

  • Personal Protective Equipment (PPE) : A baseline of the following PPE is mandatory:

    • Eye Protection : Chemical safety goggles or a face shield.

    • Hand Protection : Chemically resistant gloves (e.g., nitrile).

    • Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes.[9][15]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which regulates hazardous waste from "cradle-to-grave".[10][19] The following protocol ensures compliance and safety.

Step 1: Waste Collection and Segregation
  • Select a Proper Container : Designate a chemically compatible container, typically glass or high-density polyethylene (HDPE), for the collection of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate waste. The container must be in good condition, free of damage, and have a secure, leak-proof closure.[19]

  • Label the Container : Before adding any waste, affix a "HAZARDOUS WASTE" label.[13][20] The label must clearly identify the contents, including "Ethyl 3-(tert-butyl)isoxazole-5-carboxylate" and any solvents used (e.g., "in Methanol"). Avoid using chemical formulas or abbreviations.[13]

  • Segregate Incompatibles : This waste stream must be kept separate from acids, bases, and oxidizing agents.[11] The rationale for this is to prevent dangerous chemical reactions that could generate heat, gas, or fire.[12]

Step 2: Accumulation in a Satellite Accumulation Area (SAA)
  • Designate the SAA : The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[11][13][21]

  • Maintain Closed Containers : The container must remain closed at all times except when you are actively adding waste.[13] This is a critical EPA requirement to prevent the release of vapors and to avoid spills.

  • Monitor Fill Level : Do not overfill the container. Stop filling when it reaches 90% capacity to allow for vapor expansion.[13]

  • Weekly Inspection : Inspect the SAA weekly for any signs of leakage or container degradation.[11][13]

Step 3: Arranging for Final Disposal
  • Contact EH&S : Once the waste container is full or is ready for removal, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.

  • Do Not Dispose Independently : Under no circumstances should this chemical be disposed of down the drain, in regular trash, or allowed to evaporate in a fume hood.[9][10][19] Such actions are illegal and environmentally damaging. Disposal must be handled by a licensed hazardous waste management company coordinated through your institution.[10]

Spill and Contamination Management

Accidents can happen, and a prepared response is crucial.

  • Alert and Evacuate : Notify colleagues in the immediate area. If the spill is large, evacuate the lab.

  • Don PPE : Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Contain the Spill : Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to cover and absorb the spilled liquid. For solid spills, gently cover to prevent dust from becoming airborne.

  • Collect Waste : Carefully scoop the absorbent material and contaminated debris into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EH&S office.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste streams of Ethyl 3-(tert-butyl)isoxazole-5-carboxylate.

G start Generate Waste Containing Ethyl 3-(tert-butyl)isoxazole-5-carboxylate waste_type Identify Waste Type start->waste_type pure_solid Pure Compound / Concentrated Solution waste_type->pure_solid Liquid/Solid Waste contaminated_solid Contaminated Solids (e.g., paper towels, gloves, silica gel) waste_type->contaminated_solid Contaminated Debris empty_container Empty Stock Container waste_type->empty_container Empty Container spill_cleanup Spill Cleanup Materials waste_type->spill_cleanup Spill Debris collect_hw Collect in a Labeled, Compatible Hazardous Waste Container pure_solid->collect_hw contaminated_solid->collect_hw triple_rinse Perform Triple Rinse Procedure empty_container->triple_rinse saa Store in Satellite Accumulation Area (SAA) - Keep container closed - Segregate from incompatibles collect_hw->saa ehs_pickup Container >90% Full or Ready for Disposal? saa->ehs_pickup spill_cleanup->collect_hw rinsate_collection Collect First Two Rinses as Hazardous Waste triple_rinse->rinsate_collection container_disposal Deface Label and Dispose of Container in Normal Glass/Plastic Waste triple_rinse->container_disposal rinsate_collection->collect_hw contact_ehs Contact EH&S for Waste Pickup ehs_pickup->contact_ehs Yes continue_accumulation Continue Accumulation (Max 1 Year) ehs_pickup->continue_accumulation No continue_accumulation->saa

Caption: Disposal decision workflow for Ethyl 3-(tert-butyl)isoxazole-5-carboxylate.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Safety data sheet. (2020, January 28). C.P.A Chem Ltd.
  • Safety Data Sheet. (2025, October 6). BASF.
  • SAFETY DATA SHEET. (2010, October 29). Fisher Scientific.
  • The Laboratory Standard. Office of Clinical and Research Safety.
  • OSHA Laboratory Standard. (2023, September 18). Compliancy Group.
  • A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedLab.
  • Ethyl-5-(tributylstannyl)isoxazole-3-carboxylate. Sigma-Aldrich.
  • SAFETY DATA SHEET. (2015, March 11). ChemPoint.com.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET. TCI Chemicals.
  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022, June 1). IJBPAS.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023, February 3). PMC.
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